Product packaging for Rehmaionoside B(Cat. No.:CAS No. 104056-83-9)

Rehmaionoside B

Cat. No.: B1246874
CAS No.: 104056-83-9
M. Wt: 390.5 g/mol
InChI Key: ICINSKFENWFTQI-BHYGOWNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rehmaionoside B is a terpene glycoside.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O8 B1246874 Rehmaionoside B CAS No. 104056-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12-,13-,14+,15-,16+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINSKFENWFTQI-BHYGOWNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Rehmaionoside B: A Technical Overview of its Physicochemical Properties and Putative Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rehmaionoside B, a naturally occurring terpene glycoside isolated from the roots of Rehmannia glutinosa, has drawn interest within the scientific community. This technical guide provides a comprehensive overview of the molecular formula and weight of this compound. It further details plausible experimental protocols for its isolation, purification, and characterization based on established methodologies for analogous compounds from Rehmannia glutinosa. While the precise signaling pathways modulated by this compound remain to be fully elucidated, this document explores potential biological activities based on the known therapeutic effects of its source organism.

Physicochemical Properties of this compound

This compound is a terpene glycoside with the following molecular characteristics:

PropertyValueCitation
Molecular FormulaC₁₉H₃₄O₈
Molecular Weight390.5 g/mol
ClassTerpene Glycoside
SourceRehmannia glutinosa

Experimental Protocols

The following sections outline detailed methodologies for the isolation, purification, and characterization of this compound from the roots of Rehmannia glutinosa. These protocols are synthesized from established techniques for the separation of glycosides from this plant.

Extraction

A generalized workflow for the extraction of this compound from Rehmannia glutinosa roots is proposed.

G start Dried Roots of Rehmannia glutinosa extraction Maceration or Soxhlet extraction with methanol or ethanol start->extraction filtration Filtration to separate extract from solid residue extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Extract containing this compound concentration->crude_extract

Figure 1: Extraction workflow for this compound.

Methodology:

  • Preparation of Plant Material: Air-dried roots of Rehmannia glutinosa are pulverized into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent such as methanol or 70% ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

A multi-step chromatographic approach is necessary to isolate this compound from the complex crude extract.

G crude_extract Crude Extract macroporous_resin Macroporous Resin Column Chromatography (e.g., D101 resin) crude_extract->macroporous_resin elution1 Elution with a gradient of ethanol in water macroporous_resin->elution1 fractions1 Collection of Fractions elution1->fractions1 sephadex_lh20 Sephadex LH-20 Column Chromatography fractions1->sephadex_lh20 elution2 Elution with methanol sephadex_lh20->elution2 fractions2 Collection of Fractions elution2->fractions2 prep_hplc Preparative Reversed-Phase HPLC (e.g., C18 column) fractions2->prep_hplc elution3 Elution with a gradient of acetonitrile in water prep_hplc->elution3 pure_compound Pure this compound elution3->pure_compound

Figure 2: Purification workflow for this compound.

Methodology:

  • Macroporous Resin Chromatography: The crude extract is dissolved in water and subjected to column chromatography using a macroporous adsorbent resin (e.g., D101). The column is first washed with water to remove highly polar impurities like sugars. Subsequently, a stepwise gradient of ethanol in water is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gel Filtration Chromatography: Fractions enriched with this compound are pooled, concentrated, and further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps in removing pigments and other macromolecules.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using preparative reversed-phase HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water is typically employed to yield highly pure this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using modern spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition and thus the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound. 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons, confirming the complete chemical structure of the molecule.

Potential Biological Signaling Pathways

While specific studies detailing the signaling pathways directly modulated by this compound are limited, research on the extracts of Rehmannia glutinosa and its other constituents suggests potential areas of biological activity. For instance, other compounds isolated from Rehmannia glutinosa have shown potential in activating the AMP-activated protein kinase (AMPK) signaling pathway. The AMPK pathway is a central regulator of cellular energy homeostasis.

Based on this, a hypothetical signaling pathway that could be investigated for this compound is presented below. It is crucial to note that this is a putative pathway and requires experimental validation.

G RehmaionosideB This compound AMPK AMPK Activation RehmaionosideB->AMPK Potential Activation Downstream Downstream Effects AMPK->Downstream Metabolism Regulation of Glucose and Lipid Metabolism Downstream->Metabolism Inflammation Anti-inflammatory Effects Downstream->Inflammation

Figure 3: Hypothetical signaling pathway for this compound.

Conclusion

This compound is a terpene glycoside with a defined molecular formula and weight, found in the traditional medicinal plant Rehmannia glutinosa. While detailed biological studies on this specific compound are still emerging, established protocols for the isolation and characterization of similar natural products provide a clear path for future research. The potential for this compound to modulate key cellular signaling pathways, such as the AMPK pathway, warrants further investigation to unlock its therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field of natural product chemistry and drug development.

The Putative Biosynthesis of Rehmaionoside B in Rehmannia glutinosa: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rehmaionoside B, a C13-apocarotenoid glycoside found in the medicinal plant Rehmannia glutinosa, is of interest for its potential pharmacological activities. However, its biosynthetic pathway has not been fully elucidated. This technical guide synthesizes current knowledge on terpenoid and apocarotenoid biosynthesis to propose a putative pathway for this compound. We detail the likely enzymatic steps from primary metabolism to the final compound, provide hypothetical quantitative parameters for pathway analysis, and outline relevant experimental protocols for pathway elucidation. This document serves as a foundational resource for researchers aiming to investigate and potentially engineer the biosynthesis of this compound in R. glutinosa or heterologous systems.

Proposed Biosynthesis Pathway of this compound

This compound is structurally a terpene glycoside, specifically an ionone glucoside.[1] Its biosynthesis is hypothesized to originate from the carotenoid pathway, which itself is derived from the general terpenoid backbone synthesis. The overall pathway can be divided into four major stages:

  • Formation of Isoprenoid Precursors: Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids.[2][3]

  • Synthesis of the Carotenoid Backbone: IPP and DMAPP are condensed to form geranylgeranyl pyrophosphate (GGPP). Two molecules of GGPP are then combined to produce phytoene, the first committed step in carotenoid biosynthesis. A series of desaturations and cyclizations lead to the formation of β-carotene.[1]

  • Formation of the C13-Apocarotenoid Aglycone: The C40 β-carotene molecule is believed to undergo oxidative cleavage by a carotenoid cleavage dioxygenase (CCD) enzyme.[4][5] This cleavage at the 9,10 and 9',10' positions yields a C13-apocarotenoid intermediate, likely β-ionone.[5][6] This intermediate then undergoes a series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s) or other hydroxylases, to form the specific dihydroxylated aglycone of this compound.[7]

  • Glycosylation: The final step is the attachment of a glucose moiety to the hydroxylated aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the aglycone, forming this compound.[3][8]

Pathway Visualization

The following diagram illustrates the putative biosynthetic pathway of this compound.

Rehmaionoside_B_Biosynthesis cluster_0 MEP Pathway (Plastid) cluster_1 Carotenoid Biosynthesis cluster_2 Aglycone Formation cluster_3 Final Product Pyruvate Pyruvate G3P Glyceraldehyde -3-Phosphate Pyruvate->G3P Multiple Steps MEP MEP Pathway Intermediates G3P->MEP Multiple Steps IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GGPPS GGPPS IPP_DMAPP->GGPPS GGPP GGPP Phytoene Phytoene GGPP->Phytoene Multiple Steps PSY PSY GGPP->PSY Lycopene Lycopene Phytoene->Lycopene Multiple Steps Beta_Carotene β-Carotene Lycopene->Beta_Carotene Multiple Steps CCD CCD (putative) Beta_Carotene->CCD Beta_Ionone β-Ionone (Hypothetical) CYP450 CYP450 (putative) Beta_Ionone->CYP450 Hydroxylated_Intermediate Dihydroxy-ionone Aglycone UGT UGT (putative) Hydroxylated_Intermediate->UGT Rehmaionoside_B This compound GGPPS->GGPP PSY->Phytoene CCD->Beta_Ionone CYP450->Hydroxylated_Intermediate UGT->Rehmaionoside_B

Caption: Putative biosynthesis pathway of this compound in Rehmannia glutinosa.

Quantitative Data for Pathway Analysis

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. The following table outlines the key parameters that would be essential for a comprehensive understanding and modeling of this pathway.

Pathway StepEnzyme Class (Putative)Key Quantitative Data NeededPotential Units
IPP/DMAPP SynthesisMEP Pathway EnzymesSubstrate and product pool sizes, enzyme expression levels (transcriptomics/proteomics)µmol/g FW, FPKM, protein abundance
β-Carotene SynthesisTerpene Synthases, DesaturasesPrecursor flux, β-carotene concentration in relevant tissuesnmol/g FW, µg/g DW
β-Carotene CleavageCarotenoid Cleavage Dioxygenase (CCD)Km for β-carotene, kcat, enzyme concentration, product inhibition constantsµM, s-1, ng/mg total protein, µM
Aglycone HydroxylationCytochrome P450 Monooxygenase (CYP450)Km for ionone intermediate, kcat, substrate specificity, regioselectivityµM, s-1, %, ratio of products
Aglycone GlycosylationUDP-Glycosyltransferase (UGT)Km for aglycone and UDP-glucose, kcat, acceptor promiscuityµM, s-1, % conversion
Overall Pathway -This compound yield, accumulation levels in different tissues and developmental stagesmg/g DW, % of total secondary metabolites

Experimental Protocols

Elucidating the proposed pathway requires a combination of transcriptomics, proteomics, metabolomics, and classical biochemical techniques. Below are detailed methodologies for key experiments.

Protocol for Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding CCDs, CYP450s, and UGTs involved in this compound biosynthesis by comparing gene expression in R. glutinosa tissues with high and low concentrations of the compound.

Methodology:

  • Plant Material: Collect tissues from R. glutinosa known to accumulate this compound (e.g., tuberous roots) and control tissues with low or no accumulation (e.g., leaves).[9]

  • RNA Extraction: Extract total RNA from pulverized, frozen tissue using a suitable plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation and Sequencing: Prepare cDNA libraries using a TruSeq RNA Library Prep Kit (Illumina) or similar. Perform high-throughput sequencing on an Illumina NovaSeq or similar platform to generate at least 20 million paired-end reads per sample.

  • Bioinformatic Analysis:

    • Perform quality control on raw reads using FastQC and trim adapters/low-quality bases with Trimmomatic.

    • Align reads to a Rehmannia glutinosa reference genome or perform de novo assembly if a high-quality genome is unavailable.

    • Quantify gene expression (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM).

    • Identify differentially expressed genes (DEGs) between high- and low-accumulation tissues using DESeq2 or edgeR.

    • Annotate DEGs using BLAST against NCBI nr and Swiss-Prot databases, and functionally classify them using Gene Ontology (GO) and KEGG pathway analysis.

    • Specifically search for upregulated DEGs annotated as "carotenoid cleavage dioxygenase," "cytochrome P450," and "UDP-glycosyltransferase."

Protocol for Functional Characterization of a Candidate Enzyme (e.g., a CCD)

Objective: To confirm the enzymatic activity of a candidate gene identified through transcriptomics.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate CCD gene from R. glutinosa cDNA using high-fidelity PCR. Clone the PCR product into an expression vector suitable for a heterologous host (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae).

  • Heterologous Expression: Transform the expression construct into the chosen host (E. coli BL21(DE3) or S. cerevisiae INVSc1). Induce protein expression according to the vector's requirements (e.g., with IPTG for E. coli, galactose for yeast).

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for a His-tagged protein). Confirm protein purity and size using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and the putative substrate (β-carotene). The substrate may need to be solubilized with a detergent.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products using HPLC or GC-MS and compare the retention times and mass spectra with an authentic standard of the expected product (e.g., β-ionone).

  • Kinetic Analysis: Determine the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity, followed by analysis using Michaelis-Menten kinetics.

Experimental Workflow Visualization

Experimental_Workflow A Plant Tissue Selection (High vs. Low this compound) B Metabolite Profiling (LC-MS) A->B C Transcriptome Sequencing (RNA-Seq) A->C D Differential Gene Expression Analysis B->D C->D E Candidate Gene Identification (CCD, CYP450, UGT) D->E F Gene Cloning & Vector Construction E->F G Heterologous Expression (E. coli / Yeast) F->G H Recombinant Protein Purification G->H I In Vitro Enzyme Assays with Substrates H->I J Product Identification (GC-MS / HPLC) I->J K Pathway Elucidation J->K

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion and Future Directions

This whitepaper outlines a scientifically plausible, yet putative, biosynthetic pathway for this compound in Rehmannia glutinosa. The proposed pathway, involving carotenoid cleavage and subsequent modifications, provides a clear roadmap for future research. The immediate priorities should be comprehensive transcriptomic and metabolomic analyses to identify candidate genes and pathway intermediates. Subsequent functional characterization of the identified enzymes will be crucial to validate each step of the pathway. A complete understanding of this biosynthetic route will not only advance our knowledge of plant secondary metabolism but also enable the metabolic engineering of R. glutinosa or microbial hosts for the sustainable production of this compound and related valuable compounds.

References

Rehmaionoside B: A Technical Deep Dive into its Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical context, and experimental protocols related to Rehmaionoside B, a terpene glycoside isolated from the roots of Rehmannia glutinosa. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction and Historical Context

This compound is a naturally occurring ionone glycoside found in Rehmannia glutinosa, a plant with a rich history in traditional Chinese medicine (TCM).[1][2] In TCM, the root of Rehmannia glutinosa, known as "Sheng Dihuang," has been used for centuries to treat a variety of ailments, suggesting a wealth of bioactive compounds within the plant.[1] The scientific exploration of Rehmannia glutinosa has led to the isolation and characterization of numerous chemical constituents, including iridoid glycosides, phenethyl alcohol glycosides, and various terpenoids, alongside this compound and its isomers, Rehmaionoside A and C.

The initial discovery and structural elucidation of this compound were reported in 1986 by Yoshikawa and colleagues in the Chemical and Pharmaceutical Bulletin. This seminal work laid the foundation for further investigation into the chemical diversity of Rehmannia glutinosa.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and in the design of subsequent pharmacological studies.

PropertyValueSource
Molecular Formula C₁₉H₃₄O₈PubChem
Molecular Weight 390.5 g/mol PubChem
IUPAC Name (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
CAS Number 104056-83-9PubChem

Experimental Protocols

The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the foundational work in the field.

Isolation of this compound

The isolation of this compound from the roots of Rehmannia glutinosa typically involves a multi-step extraction and chromatographic process. The general workflow is outlined below.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation DriedRoots Dried Roots of Rehmannia glutinosa MethanolExtraction Methanol Extraction DriedRoots->MethanolExtraction CrudeExtract Crude Methanol Extract MethanolExtraction->CrudeExtract Partitioning Partitioning with n-Butanol and Water CrudeExtract->Partitioning nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction SilicaGel Silica Gel Column Chromatography nBuOH_Fraction->SilicaGel Fractions Elution with Chloroform-Methanol Gradient SilicaGel->Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered roots of Rehmannia glutinosa are extracted exhaustively with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol-soluble fraction, which is enriched with glycosides, is collected and concentrated.

  • Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with a higher concentration of chloroform and gradually increasing the polarity by adding more methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound, as identified by TLC, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol and water. This final step yields the pure compound.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques.

G cluster_spectroscopy Spectroscopic Analysis PureCompound Pure this compound UV UV Spectroscopy PureCompound->UV IR IR Spectroscopy PureCompound->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HMBC) PureCompound->NMR MS Mass Spectrometry (FAB-MS, HR-FAB-MS) PureCompound->MS Structure Elucidated Structure of this compound UV->Structure IR->Structure NMR->Structure MS->Structure

Figure 2: Methodologies for the structural elucidation of this compound.
  • UV and IR Spectroscopy: Ultraviolet (UV) spectroscopy provides information about the presence of chromophores, while infrared (IR) spectroscopy helps identify functional groups such as hydroxyl (-OH) and glycosidic linkages.

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS are used to determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Future Directions

While the chemical structure of this compound has been well-established since its discovery, dedicated studies on its specific biological activities are limited. Much of the existing pharmacological research has focused on the crude extracts of Rehmannia glutinosa or its more abundant constituents, such as catalpol and acteoside. These studies have indicated a wide range of potential therapeutic effects for the plant's extracts, including anti-inflammatory, neuroprotective, and metabolic regulatory properties.

Given that this compound is a significant component of the ionone glycoside fraction of Rehmannia glutinosa, it is plausible that it contributes to the overall pharmacological profile of the plant. However, further research is imperative to delineate the specific biological functions and mechanisms of action of pure this compound. Future investigations should focus on screening this compound in various in vitro and in vivo models to assess its potential anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic activities. Elucidating the specific signaling pathways modulated by this compound will be crucial in understanding its therapeutic potential and for the development of new drug leads.

Conclusion

This compound represents a significant chemical entity within the rich pharmacopoeia of Rehmannia glutinosa. Its discovery in 1986 was a notable step in understanding the chemical composition of this important medicinal plant. While the experimental protocols for its isolation and structural elucidation are well-defined, a significant gap remains in our understanding of its specific biological activities. This technical guide serves as a foundational resource to encourage and facilitate further research into the pharmacological potential of this compound, a promising candidate for natural product-based drug discovery.

References

Rehmaionoside B: A Technical Overview of an Iridoid Glycoside from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of Rehmaionoside B, a naturally occurring iridoid glycoside found in the roots of Rehmannia glutinosa. Due to the limited availability of studies focusing specifically on isolated this compound, this document synthesizes foundational data on its chemical properties, its biological context based on the activities of its source plant, and general experimental protocols relevant to its study.

Physicochemical Properties

This compound is a stereoisomer of Rehmaionoside A, belonging to the terpene glycoside class of compounds.[1][2] Its identification in plant extracts is often achieved through advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), which distinguishes it based on its mass-to-charge ratio and fragmentation patterns in relation to its isomers.[3]

Table 1: Physical and Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₉H₃₄O₈[2]
Molecular Weight 390.5 g/mol [2]
CAS Number 104056-83-9[2]
IUPAC Name (2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3R)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]
Classification Terpene Glycoside[2]

Note: Spectral data (¹H-NMR, ¹³C-NMR, IR) for the definitive structural elucidation of isolated this compound are not publicly available. The structural confirmation of related compounds from Rehmannia glutinosa typically relies on a combination of 1D and 2D NMR spectroscopy and mass spectrometry.[4][5]

Biological Context and Potential Activities

Direct pharmacological studies on isolated this compound are scarce. However, the plant from which it is derived, Rehmannia glutinosa, has a long history in traditional medicine and is the subject of extensive modern research. The roots of Rehmannia glutinosa contain a rich array of bioactive compounds, including other iridoid glycosides (like catalpol), phenylethanoid glycosides, and polysaccharides, which collectively exhibit a range of effects.[3][4][6]

Pharmacological activities attributed to Rehmannia Radix extracts include:

  • Anti-inflammatory Effects: Extracts have been shown to suppress the expression of pro-inflammatory genes and modulate inflammatory pathways.[3]

  • Hypoglycemic Properties: Components of the plant are known to have beneficial effects in the context of metabolic diseases like type 2 diabetes.[4]

  • Neuroprotective Activities: Various compounds within the extract are studied for their protective effects on neuronal cells.[3][6]

  • Immunomodulatory and Antioxidant Effects: The complex mixture of phytochemicals contributes to immune system regulation and the scavenging of free radicals.[6]

Given that this compound is a constituent of this plant, it may contribute to its overall therapeutic profile. Further investigation into the specific activities of the isolated compound is warranted.

Key Signaling Pathways Associated with Rehmannia glutinosa

While no signaling pathways have been directly attributed to this compound, compounds from Rehmannia glutinosa are known to modulate several key cellular pathways. One of the most frequently implicated is the PI3K/Akt signaling pathway , which is central to regulating cell growth, survival, and metabolism. For instance, polysaccharides from Rehmannia glutinosa have been shown to exert effects through this pathway.[1]

PI3K_Akt_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription mTOR->Transcription Modulation Downstream Cell Survival, Growth, Proliferation Transcription->Downstream GrowthFactor Growth Factor GrowthFactor->Receptor

PI3K/Akt Signaling Pathway

Experimental Protocols

The following sections detail generalized methodologies relevant to the isolation and analysis of compounds like this compound from Rehmannia glutinosa.

General Isolation and Purification Workflow

The isolation of specific glycosides from Rehmannia glutinosa is a multi-step process involving extraction followed by sequential chromatographic purification.

Isolation_Workflow Start Dried Roots of Rehmannia glutinosa Extraction Methanol or Ethanol Extraction Start->Extraction Partition Solvent Partitioning (e.g., Hexane, EtOAc, n-BuOH) Extraction->Partition SilicaGel Silica Gel Column Chromatography Partition->SilicaGel Fractionation MPLC Medium Pressure Liquid Chromatography (MPLC) SilicaGel->MPLC Further Fractionation HPLC Preparative High-Performance Liquid Chromatography (HPLC) MPLC->HPLC Purification End Isolated this compound HPLC->End

General Isolation Workflow

Protocol Details:

  • Extraction: The dried and ground roots of R. glutinosa (9 kg) are extracted exhaustively with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexanes, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[4]

  • Column Chromatography: The n-BuOH-soluble fraction, typically rich in glycosides, is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as chloroform-methanol-water, to yield several primary fractions.[4]

  • Further Purification: Fractions containing the target compound are further purified using techniques like Medium Pressure Liquid Chromatography (MPLC) and/or preparative High-Performance Liquid Chromatography (HPLC) on columns such as C18, often using a methanol-water or acetonitrile-water mobile phase, until the pure compound is obtained.[4]

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC).[4]

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the expression of specific proteins in cells or tissues after treatment, for example, to assess the effect of a compound on signaling pathway components like PI3K or Akt.[1]

  • Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged with a chemiluminescence detection system. Band intensities are quantified using densitometry software and normalized to a loading control like GAPDH or β-actin.

Conclusion and Future Directions

This compound is a known constituent of the medicinally important plant Rehmannia glutinosa. While its basic chemical identity is established, there is a notable lack of research focused specifically on this molecule. Its biological activities and mechanisms of action remain largely unexplored and are currently inferred from the broader pharmacological profile of its source plant.

Future research should prioritize the targeted isolation of this compound in sufficient quantities for comprehensive characterization. This would enable detailed spectroscopic analysis (NMR), determination of its physical properties, and, most importantly, allow for in-depth in vitro and in vivo pharmacological studies. Such research is essential to elucidate the specific contribution of this compound to the therapeutic effects of Rehmannia glutinosa and to evaluate its potential as a standalone therapeutic agent.

References

The Solubility Profile of Rehmannioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is one of the numerous iridoid glycosides isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional Chinese medicine. As with many natural products, understanding the physicochemical properties of Rehmannioside B is fundamental for its extraction, purification, formulation, and investigation into its biological activities. This technical guide provides a comprehensive overview of the known solubility characteristics of Rehmannioside B and related compounds, details common experimental protocols for solubility determination, and illustrates a relevant biological pathway associated with a major constituent of Rehmannia glutinosa.

Due to the limited availability of direct quantitative solubility data for Rehmannioside B, this guide also includes data for the structurally similar and co-occurring compound, Rehmannioside D, to provide a valuable point of reference for researchers.

Data Presentation: Solubility of Rehmanniosides

CompoundSolventSolubilityData Type
Rehmannioside B MethanolSolubleQualitative
EthanolLikely SolubleInferred
DMSOLikely SolubleInferred
Rehmannioside D Water130 mg/mLQuantitative[1][2]
DMSO20 mg/mLQuantitative[3]
DMF20 mg/mLQuantitative[3]
PBS (pH 7.2)10 mg/mLQuantitative[3]

Note: The solubility of Rehmannioside B in methanol is inferred from its isolation from methanol extracts of Picrorhiza kurroa and the general solubility of related compounds in polar organic solvents.[4] Solubility in ethanol and DMSO is inferred based on the behavior of structurally similar compounds like Rehmannioside A.[3]

Experimental Protocols: Solubility Determination

The determination of a compound's solubility is a critical step in its characterization. The following protocols outline standard methodologies for assessing the solubility of natural products like Rehmannioside B.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Methodology:

  • Preparation: An excess amount of the solid compound (e.g., Rehmannioside B) is added to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Agitation can be achieved using a shaker, rotator, or magnetic stirrer.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter that does not adsorb the solute.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Ultra-Violet/Visible (UV/Vis) spectroscopy, or Mass Spectrometry (MS).

  • Replication: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

High-Throughput Kinetic Solubility Assays

For early-stage drug discovery where compound availability may be limited, kinetic solubility methods are often employed. These methods measure the point at which a compound precipitates from a solution, which is a faster but generally less precise measure than thermodynamic solubility.

Methodology:

  • Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in a highly soluble organic solvent, typically DMSO.

  • Serial Dilution: The stock solution is serially diluted in the same organic solvent in a multi-well plate format (e.g., 96-well plate).

  • Aqueous Buffer Addition: An aqueous buffer is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours) with shaking.

  • Precipitation Detection: The presence of precipitate in each well is detected using methods such as nephelometry (light scattering), turbidimetry (absorbance), or direct UV absorbance readings before and after filtration.

  • Solubility Estimation: The kinetic solubility is estimated as the concentration in the highest concentration well that remains clear.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of a Key Rehmannia glutinosa Constituent

While a specific signaling pathway for Rehmannioside B is not well-documented, the biological activities of other major components of Rehmannia glutinosa, such as Catalpol, have been extensively studied. The following diagram illustrates the AMPK/SIRT1/PGC-1α signaling pathway, which is a key mechanism through which Catalpol is believed to exert its beneficial effects on insulin sensitivity and mitochondrial function.[5] This pathway is presented as a representative example of the potential molecular mechanisms of action for constituents of Rehmannia glutinosa.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 PGC1a PGC-1α SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Catalpol Catalpol Catalpol->AMPK Insulin Insulin Insulin->Insulin_Receptor

Caption: Catalpol-activated AMPK signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram outlines a typical experimental workflow for determining the solubility of a compound like Rehmannioside B using the shake-flask method.

start Start add_excess Add excess Rehmannioside B to solvent start->add_excess equilibrate Equilibrate at constant temp (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC, MS) separate->quantify analyze Analyze and report results quantify->analyze end End analyze->end

Caption: Shake-flask solubility determination workflow.

References

Spectroscopic and Biological Insights into Rehmannioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The document details its mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, outlines the experimental protocols for their acquisition, and explores its potential biological significance through the lens of a key signaling pathway.

Spectroscopic Data of Rehmannioside B

The structural elucidation of Rehmannioside B has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular formula and fragmentation pattern of Rehmannioside B. In positive ion mode using electrospray ionization (ESI), Rehmannioside B typically forms a sodium adduct.

IonObserved m/zMolecular Formula (deduced)
[M+Na]⁺413.2158C₁₉H₃₄O₈Na
Table 1: High-Resolution Mass Spectrometry data for Rehmannioside B in positive ion mode.

Rehmannioside B is an isomer of Rehmannioside A, and their MS/MS spectra show similarities, which is characteristic of their structural relationship[1]. The fragmentation of iridoid glycosides like Rehmannioside B often involves the loss of the glucose molecule (162 Da) and subsequent losses of water molecules[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: A comprehensive table of ¹H and ¹³C NMR data for Rehmannioside B will be populated upon the availability of peer-reviewed and published spectroscopic data.

Experimental Protocols

The following sections describe the general methodologies used for the spectroscopic analysis of Rehmannioside B and related compounds.

Sample Preparation and Extraction

Fresh or dried roots of Rehmannia glutinosa are the primary source for the isolation of Rehmannioside B. A general protocol involves the following steps:

Sample Preparation Workflow raw_material Dried Rehmannia glutinosa roots extraction Extraction with 70% Ethanol raw_material->extraction concentration Concentration under reduced pressure extraction->concentration partition Partition with Ethyl Acetate and n-Butanol concentration->partition chromatography Column Chromatography (Silica gel, ODS) partition->chromatography purification Preparative HPLC chromatography->purification pure_compound Pure Rehmannioside B purification->pure_compound

Figure 1: General workflow for the isolation of Rehmannioside B.
Mass Spectrometry (UPLC-Q-TOF-MS)

The analysis of Rehmannioside B is typically performed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

Instrumentation: Agilent UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2-5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/h

  • Scan Range: m/z 50-1200

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for the structural elucidation of iridoid glycosides are recorded on high-field NMR spectrometers.

Instrumentation: Bruker Avance 500 MHz NMR spectrometer (or equivalent).

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CD₃OD, D₂O).

Experiments:

  • 1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.

  • 2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

These experiments allow for the assignment of all proton and carbon signals and the determination of the stereochemistry of the molecule.

Biological Activity and Signaling Pathway

While direct studies on the biological activity of Rehmannioside B are limited, its structural similarity to Rehmannioside A and its presence in Rehmannia glutinosa, a plant with known therapeutic properties, suggest potential biological relevance. Compounds from Rehmannia have been shown to modulate the PI3K/AKT signaling pathway, which is a critical regulator of cell growth, survival, and metabolism.

The PI3K/AKT pathway is a key intracellular signaling cascade. Its activation by bioactive compounds from Rehmannia can lead to a variety of cellular responses, including anti-inflammatory and neuroprotective effects.

PI3K-Akt Signaling Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Recruits and Activates Rehmannioside_B Rehmannioside B (and related compounds) Rehmannioside_B->RTK Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits and Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β, FoxO) pAKT->Downstream Phosphorylates Response Cellular Responses (Growth, Survival, Anti-inflammation) Downstream->Response

Figure 2: Proposed activation of the PI3K/AKT signaling pathway by Rehmannioside B.

The activation of this pathway by compounds from Rehmannia glutinosa has been linked to neuroprotective effects and the regulation of glucose metabolism. Further research is warranted to specifically elucidate the role of Rehmannioside B in modulating this and other signaling pathways.

References

Preliminary Biological Screening of Rehmaionoside B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a consolidated overview of the current publicly available information regarding the preliminary biological screening of Rehmaionoside B, a terpene glycoside isolated from Rehmannia glutinosa. Despite a comprehensive search of scientific literature, specific studies detailing a broad preliminary biological screening of purified this compound are limited. The majority of available research focuses on the bioactivity of crude extracts of Rehmannia glutinosa or other, more abundant, constituent compounds.

Chemical Identity

This compound is a known natural product with the chemical formula C₁₉H₃₄O₈. It is structurally isomeric with Rehmaionoside A.[1]

Inferred and Potential Biological Activities

While direct evidence from dedicated preliminary screening of this compound is scarce, its presence in Rehmannia glutinosa suggests potential involvement in the plant's overall pharmacological profile. Research on Rehmannia glutinosa extracts and related compounds has pointed towards several areas of biological activity.

A study involving the isolation and identification of compounds from Rehmannia glutinosa tentatively identified a compound as this compound.[1] This research was conducted in the context of understanding the chemical differences between various forms of the plant, rather than a direct assessment of the biological activity of the isolated compounds.

Network pharmacology studies on Rehmannia glutinosa for the treatment of conditions like sepsis have identified various compounds and their potential targets and signaling pathways.[2] While "rehmaionoside a" was mentioned in this context, specific data for this compound was not provided.[2]

Future Directions and Need for Further Research

The lack of specific data on the biological activities of this compound highlights a significant gap in the current understanding of the pharmacology of Rehmannia glutinosa. A comprehensive preliminary biological screening of purified this compound is warranted to elucidate its potential therapeutic value. Such a screening would ideally involve a battery of in vitro assays to assess its activity across various targets and disease models.

Given the known activities of other compounds from Rehmannia glutinosa, a focused investigation into the anti-inflammatory, neuroprotective, and metabolic effects of this compound would be a logical starting point.

References

Rehmannioside B: A Deep Dive into its Role in Traditional Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the root of Rehmannia glutinosa, a plant with a long and esteemed history in Traditional Chinese Medicine (TCM). Known as Di Huang, Rehmannia glutinosa is traditionally used to nourish yin, clear heat, and enrich the blood. While modern research has explored the pharmacological activities of the whole plant extract and some of its prominent constituents like catalpol and rehmannioside A, specific in-depth studies on Rehmannioside B are limited. This technical guide synthesizes the available information on Rehmannioside B, placing it within the broader context of Rehmannia glutinosa's therapeutic effects and outlining the likely experimental approaches and signaling pathways involved in its mechanism of action.

While direct quantitative data for Rehmannioside B is scarce in publicly available literature, this document extrapolates likely methodologies and presents generalized signaling pathways based on studies of the whole Rehmannia glutinosa extract and its other bioactive components. It is important to note that the presented experimental protocols and detailed signaling interactions are based on established methodologies for similar compounds and represent a predictive framework for future research on Rehmannioside B.

Traditional Medicine Perspective

In the framework of Traditional Chinese Medicine, Rehmannia glutinosa is a cornerstone herb used to address "yin deficiency" patterns, which can manifest as a variety of symptoms including fever, constipation, and inflammatory conditions.[1] The unprocessed root (Sheng Di Huang) is primarily used for its cooling and blood-clearing properties, while the processed root (Shu Di Huang) is considered more nourishing and warming.[2] Rehmannioside B, as a constituent of the unprocessed root, is believed to contribute to these cooling and anti-inflammatory effects.

Pharmacological Activities: An Overview

Based on studies of Rehmannia glutinosa extracts, Rehmannioside B is presumed to possess significant anti-inflammatory and antioxidant properties. The anti-inflammatory actions are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. The therapeutic potential of Rehmannia glutinosa and its constituents in mitigating these processes is a major focus of research. It is hypothesized that Rehmannioside B contributes to these effects by inhibiting the production of pro-inflammatory mediators and scavenging reactive oxygen species (ROS).

Quantitative Data Summary

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data for the pharmacological effects of isolated Rehmannioside B. Studies have predominantly focused on the crude extracts of Rehmannia glutinosa or its more abundant iridoid glycosides. For a comprehensive understanding, future research should aim to establish dose-response relationships and efficacy metrics for purified Rehmannioside B. The following table is a template that can be populated as such data becomes available.

Pharmacological Effect Experimental Model Key Parameters Measured Observed Effect of Rehmannioside B (Concentration/Dosage) IC50 / EC50 Reference
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionData Not AvailableData Not Available
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesTNF-α, IL-6 ProductionData Not AvailableData Not Available
NeuroprotectionIn vitro neuronal cell cultureCell Viability, Apoptosis MarkersData Not AvailableData Not Available
AntioxidantCell-free radical scavenging assaysDPPH, ABTS radical scavengingData Not AvailableData Not Available

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be employed to investigate the pharmacological activities of Rehmannioside B. These protocols are based on standard practices for evaluating similar natural products.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard in vitro model to screen for anti-inflammatory activity.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Rehmannioside B. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A dose-response curve is generated to determine the IC50 value.

Measurement of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

This experiment quantifies the effect of the compound on the production of key inflammatory signaling molecules.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with Rehmannioside B and LPS as described in the nitric oxide assay.

  • Supernatant Collection: After the 24-hour incubation period, the culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The absorbance is measured at the appropriate wavelength, and the cytokine concentrations are determined from a standard curve. The percentage of inhibition is calculated, and dose-response curves are generated.

Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways

This technique is used to investigate the molecular mechanism of action by examining the phosphorylation status of key signaling proteins.

  • Cell Lysis: Following treatment with Rehmannioside B and/or LPS for a specified time course (e.g., 15, 30, 60 minutes), cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, IκBα, p65) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated to determine the activation status of the signaling pathway.

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of Rehmannia glutinosa constituents are believed to be mediated through the modulation of complex intracellular signaling networks. The following diagrams, generated using the DOT language, illustrate the hypothesized interactions of Rehmannioside B within the PI3K/Akt and NF-κB signaling pathways.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Cells seeding Seeding in 96-well plates raw_cells->seeding rehmannioside_b Rehmannioside B Pre-incubation seeding->rehmannioside_b lps_stimulation LPS Stimulation rehmannioside_b->lps_stimulation griess_assay Griess Assay (NO) lps_stimulation->griess_assay elisa_assay ELISA (TNF-α, IL-6) lps_stimulation->elisa_assay western_blot Western Blot (Signaling Proteins) lps_stimulation->western_blot data_quantification Quantification & Statistical Analysis griess_assay->data_quantification elisa_assay->data_quantification western_blot->data_quantification

Workflow for assessing the anti-inflammatory effects of Rehmannioside B in vitro.
Hypothesized Inhibition of the NF-κB Signaling Pathway by Rehmannioside B

NFkB_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk activates rehmannioside_b Rehmannioside B rehmannioside_b->ikk inhibits ikba_p65_p50 IκBα-p65-p50 (Inactive) ikk->ikba_p65_p50 phosphorylates IκBα p_ikba p-IκBα ikba_p65_p50->p_ikba proteasome Proteasomal Degradation p_ikba->proteasome ubiquitination proteasome->ikba_p65_p50 degrades p-IκBα, releasing p65-p50 p65_p50_nuc p65-p50 (Active) (Nuclear Translocation) inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_p50_nuc->inflammatory_genes induces transcription

Rehmannioside B is hypothesized to inhibit NF-κB activation by targeting the IKK complex.
Hypothesized Modulation of the PI3K/Akt Signaling Pathway by Rehmannioside B

PI3K_Akt_pathway receptor Cell Surface Receptor pi3k PI3K receptor->pi3k activates pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates p_akt p-Akt (Active) akt->p_akt downstream Downstream Effectors (e.g., mTOR, GSK3β) p_akt->downstream phosphorylates cellular_response Cellular Responses (Survival, Proliferation, Anti-inflammation) downstream->cellular_response regulates rehmannioside_b Rehmannioside B rehmannioside_b->pi3k modulates?

The potential modulatory role of Rehmannioside B on the PI3K/Akt signaling pathway.

Conclusion and Future Directions

Rehmannioside B, an iridoid glycoside from the traditionally significant medicinal plant Rehmannia glutinosa, holds promise as a bioactive compound with potential anti-inflammatory and antioxidant activities. While its role is supported by the well-documented effects of its source plant, a significant gap exists in the scientific literature regarding specific, quantitative data and detailed mechanistic studies on the isolated compound.

For researchers, scientists, and drug development professionals, Rehmannioside B represents an intriguing but underexplored molecule. Future research should prioritize the following:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of Rehmannioside B to enable focused pharmacological studies.

  • In Vitro and In Vivo Efficacy: Comprehensive evaluation of its dose-dependent effects in various in vitro and in vivo models of inflammation, neurodegeneration, and metabolic diseases.

  • Mechanistic Elucidation: Detailed investigation into its molecular targets and its precise interactions within the PI3K/Akt, NF-κB, and other relevant signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and safety profile to determine its potential as a therapeutic agent.

By addressing these research gaps, the scientific community can fully elucidate the therapeutic potential of Rehmannioside B and pave the way for its potential application in modern medicine.

References

Methodological & Application

Application Note: Quantitative Analysis of Rehmannioside B in Rehmannia glutinosa using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and accurate high-performance liquid chromatography (HPLC) method for the quantitative analysis of Rehmannioside B, an iridoid glycoside found in the roots of Rehmannia glutinosa. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid, followed by UV detection at 203 nm. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation, making it suitable for researchers, scientists, and drug development professionals involved in the quality control and standardization of Rehmannia glutinosa and its derived products.

Introduction

Rehmannia glutinosa, a perennial herb native to China, is a fundamental component of traditional Chinese medicine. Its roots, known as Rehmanniae Radix, are used in both fresh and processed forms and are known to contain a variety of bioactive compounds, including iridoid glycosides, saccharides, and phenylpropanoid glycosides. Rehmannioside B is one of the key iridoid glycosides present in Rehmanniae Radix and is often used as a chemical marker for quality assessment. Pharmacological studies have indicated that compounds in Rehmanniae Radix possess a range of biological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects.

Accurate and reliable quantification of Rehmannioside B is crucial for the quality control of raw materials and finished products in the herbal medicine industry. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility. This application note presents a detailed protocol for the determination of Rehmannioside B using HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters

  • Rehmannioside B reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Ultrapure water

  • Rehmannia glutinosa root powder

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of Rehmannioside B is presented in the table below.

ParameterCondition
Column ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0–1 min, 1% B; 1–3 min, 1–3% B; 3–10 min, 3–11% B; 10–22 min, 11–30% B; 22–25 min, 30–100% B; 25–27 min, 100% B[1]
Flow Rate 0.3 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 203 nm[1]
Injection Volume 3 µL[1]

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rehmannioside B reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh 400 mg of powdered Rehmannia glutinosa root into a centrifuge tube.[2]

  • Add 25 mL of 25% methanol to the tube.[2]

  • Perform ultrasonication for 30 minutes at 40 kHz and 500 W.[2]

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Method Validation Summary

The following table summarizes the typical validation parameters for a quantitative HPLC method. While specific data for Rehmannioside B quantification via this exact HPLC-UV method is not available in the provided search results, the table outlines the necessary experiments and acceptance criteria based on general method validation guidelines.[3][4][5][6][7]

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998[3]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 2.0%[5]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 96.36% and 106.95%[3]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The peak of Rehmannioside B should be well-resolved from other components in the sample matrix.

Results

In a typical analysis of Rehmannia glutinosa extract, Rehmannioside B can be identified and quantified. It is important to note that Rehmannioside A and Rehmannioside B are structural isomers, which may require a highly efficient column and optimized gradient for complete baseline separation.[8] The retention time of Rehmannioside B will need to be confirmed by running a pure standard under the same chromatographic conditions.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh 400 mg Rehmannia glutinosa powder extraction Add 25 mL 25% Methanol & Ultrasonicate for 30 min sample->extraction standard Prepare Rehmannioside B Standard Solutions hplc Inject into HPLC System standard->hplc filtration Centrifuge and Filter (0.22 µm) extraction->filtration filtration->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection at 203 nm separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the HPLC analysis of Rehmannioside B.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative determination of Rehmannioside B in Rehmannia glutinosa. This method is suitable for routine quality control and can aid in the standardization of herbal products containing this bioactive compound. The provided protocol for sample preparation and chromatographic analysis, along with the guidelines for method validation, offers a comprehensive resource for researchers and industry professionals.

References

liquid chromatography-mass spectrometry (LC-MS) analysis of Rehmaionoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine.[1] The therapeutic potential of Rehmannia glutinosa is attributed to its diverse chemical constituents, with iridoid glycosides being a significant class of bioactive compounds. These compounds have been associated with a range of pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects.[1][2] Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control, and clinical investigations of Rehmannioside B. This application note provides a detailed protocol for the quantitative analysis of Rehmannioside B in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Method

The method described herein utilizes a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in positive ion electrospray ionization mode. This approach offers high selectivity and sensitivity for the determination of Rehmannioside B.

Liquid Chromatography Parameters
ParameterValue
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Acetonitrile[3]
Gradient Program 0-1 min, 1% B; 1-3 min, 1-3% B; 3-10 min, 3-11% B; 10-22 min, 11-30% B; 22-25 min, 30-100% B; 25-27 min, 100% B[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 3 µL[3]
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[3]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 413.2 [M+Na]⁺[3]
Product Ion 1 (m/z) 211.2
Product Ion 2 (m/z) 193.2
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Rehmannioside B reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve and quality control samples.

Sample Preparation from Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (99% A: 1% B).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Method Validation (Representative Data)

The following table summarizes representative validation parameters for the LC-MS/MS method for an iridoid glycoside, demonstrating the method's performance.

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%RSD) < 5%[4]
Inter-day Precision (%RSD) < 6%[4]
Accuracy (% Recovery) 95 - 105%[4]
Matrix Effect Minimal

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard & Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute filter Filter reconstitute->filter lc_injection Inject into LC System filter->lc_injection separation Chromatographic Separation lc_injection->separation ionization Electrospray Ionization (ESI+) separation->ionization ms_detection Mass Spectrometry Detection (MRM) ionization->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS analysis of Rehmannioside B.

Proposed Fragmentation Pathway of Rehmannioside B

G cluster_fragments MS/MS Fragments parent Rehmannioside B [M+Na]⁺ m/z 413.2 frag1 [M+Na-Glucose]⁺ m/z 233.1 parent->frag1 - C₆H₁₀O₅ (180 Da) frag2 [M+Na-Glucose-H₂O]⁺ m/z 215.1 frag1->frag2 - H₂O (18 Da) frag3 [M+Na-Glucose-2H₂O]⁺ m/z 197.1 frag2->frag3 - H₂O (18 Da)

Caption: Proposed ESI-MS/MS fragmentation of Rehmannioside B.

Proposed Signaling Pathway Involvement

Studies suggest that the active components of Rehmannia glutinosa, including iridoid glycosides like Rehmannioside B, may exert their anti-inflammatory effects by modulating key signaling pathways.

G cluster_pathway Inflammatory Signaling rehmannioside_b Rehmannioside B nfkb NF-κB Pathway rehmannioside_b->nfkb Inhibition mapk MAPK Pathway rehmannioside_b->mapk Inhibition inflammation Inflammatory Response nfkb->inflammation mapk->inflammation

Caption: Potential involvement of Rehmannioside B in inflammatory pathways.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS analysis of Rehmannioside B. The described method is sensitive, specific, and suitable for high-throughput quantitative analysis in various research and development settings. The provided workflows and pathway diagrams offer a clear visual representation of the analytical process and the potential biological relevance of Rehmannioside B.

References

Application Notes and Protocols for the Structural Analysis of Rehmaionoside B using Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the structural elucidation of Rehmaionoside B, a terpene glycoside isolated from the roots of Rehmannia glutinosa, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are intended to guide researchers in the comprehensive structural analysis of this and similar natural products.

Introduction

This compound is a member of the ionone glycoside family of natural products, which are commonly found in Rehmannia glutinosa, a plant with a long history of use in traditional medicine. The precise determination of the chemical structure of such compounds is a critical step in drug discovery and development, enabling a deeper understanding of their biological activity and structure-activity relationships. NMR spectroscopy is an unparalleled, non-destructive analytical technique for the complete structural characterization of novel organic molecules in solution.[1][2][3][4] This document details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments for the unambiguous assignment of all proton and carbon signals of this compound.

Data Presentation

The structural elucidation of this compound is based on the comprehensive analysis of its NMR spectral data. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which have been assigned based on extensive 2D NMR correlations.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, in Pyridine-d₅)

PositionChemical Shift (δ) ppmMultiplicityJ (Hz)
21.83m
34.34m
41.95m
51.45m
65.75d16.0
75.86dd16.0, 5.5
84.51m
91.28d6.5
101.05s
110.89s
1'4.88d7.5
2'4.05dd7.5, 9.0
3'4.26t9.0
4'4.29t9.0
5'3.89m
6'a4.45dd11.5, 5.5
6'b4.31dd11.5, 2.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, in Pyridine-d₅)

PositionChemical Shift (δ) ppm
141.8
249.5
378.6
434.5
576.9
6135.4
7131.2
868.7
923.6
1026.4
1121.7
1'105.3
2'75.2
3'78.4
4'71.7
5'78.2
6'62.8

Experimental Protocols

The following protocols describe the general procedures for acquiring high-quality NMR data for the structural analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterated pyridine (Pyridine-d₅). The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte signals.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For long-term experiments or samples sensitive to oxidation, it is advisable to degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at a constant value, typically 298 K.

a) ¹H NMR Spectroscopy

  • Purpose: To determine the number and chemical environment of protons in the molecule.

  • Pulse Sequence: A standard single-pulse experiment (zg30 or similar).

  • Key Parameters:

    • Spectral Width: 12-15 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

b) ¹³C NMR Spectroscopy

  • Purpose: To determine the number and chemical environment of carbon atoms.

  • Pulse Sequence: A standard proton-decoupled ¹³C experiment (zgpg30 or similar).

  • Key Parameters:

    • Spectral Width: 200-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

c) 2D NMR Spectroscopy: Correlation Spectroscopy (COSY)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are directly connected through 2-3 bonds.

  • Pulse Sequence: A standard COSY90 or COSY45 sequence.

  • Key Parameters:

    • Spectral Width (F1 and F2): 12-15 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-16

d) 2D NMR Spectroscopy: Heteronuclear Single Quantum Coherence (HSQC)

  • Purpose: To correlate each proton with its directly attached carbon atom.

  • Pulse Sequence: A phase-sensitive HSQC with gradient selection (hsqcedetgpsp or similar).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-15 ppm

    • Spectral Width (F1 - ¹³C): 160-180 ppm

    • Number of Increments (F1): 128-256

    • Number of Scans per Increment: 8-32

e) 2D NMR Spectroscopy: Heteronuclear Multiple Bond Correlation (HMBC)

  • Purpose: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Pulse Sequence: A standard HMBC experiment with gradient selection (hmbcgplpndqf or similar).

  • Key Parameters:

    • Spectral Width (F2 - ¹H): 12-15 ppm

    • Spectral Width (F1 - ¹³C): 200-220 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 16-64

    • Long-range coupling delay (¹JCH): Optimized for 4-10 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decays (FIDs) and perform Fourier transformation to obtain the frequency-domain spectra.

  • Phasing and Baseline Correction: Manually phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale using the residual solvent signal of Pyridine-d₅ (δH 8.74, 7.58, 7.22 ppm; δC 150.35, 135.91, 123.87 ppm).

  • Interpretation: Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the complete structure of this compound.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation start Purified this compound dissolve Dissolve in Pyridine-d₅ start->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (¹H, ¹³C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d processing Data Processing (FT, Phasing, Baseline Correction) nmr_1d->processing nmr_2d->processing assignment Spectral Assignment processing->assignment structure Structure Determination assignment->structure end Complete Structure structure->end Final Structure of this compound

Caption: Experimental workflow for the NMR-based structural elucidation of this compound.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlation Data cluster_structure Structural Fragments and Final Assembly H1_NMR ¹H NMR (Proton Environments & Multiplicities) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton Information) C13_NMR->HSQC C13_NMR->HMBC Fragments Identification of Spin Systems and Functional Groups COSY->Fragments HSQC->Fragments HMBC->Fragments Final_Structure Complete Structure of this compound Fragments->Final_Structure

Caption: Logical relationships between different NMR experiments in structural elucidation.

References

Application Note: In Vitro Assays for Determining the Antioxidant Activity of Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rehmannioside B, a key iridoid glycoside isolated from the roots of Rehmannia glutinosa, is a subject of growing interest for its potential therapeutic properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. This has led to a surge in the investigation of natural compounds like Rehmannioside B for their antioxidant capabilities. This document provides detailed protocols for a panel of common and robust in vitro assays to quantify the antioxidant activity of Rehmannioside B, including the DPPH, ABTS, and FRAP chemical assays, as well as the more biologically relevant Cellular Antioxidant Activity (CAA) assay.

Principles of Antioxidant Assays

A comprehensive assessment of antioxidant activity requires multiple assays with different mechanisms.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1] The simplicity and speed of this method make it a popular choice for initial screening.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is proportional to their concentration.[3] This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[2][3] The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has a deep blue color, and the change in absorbance is monitored.

  • Cellular Antioxidant Activity (CAA) Assay: This method provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in a cell culture model, such as HepG2 cells.[4][5] It accounts for aspects of cellular uptake and metabolism.[5] The assay uses a fluorescent probe, DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF.[4][5]

Experimental Protocols

2.1. Reagent and Sample Preparation

  • Rehmannioside B Stock Solution: Prepare a 10 mg/mL stock solution of Rehmannioside B in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions from this stock to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control: Prepare a stock solution of a standard antioxidant such as Trolox or Ascorbic Acid in the same solvent and at the same concentrations as Rehmannioside B.

  • Blank: The solvent used for dissolving the sample and the standard.

2.2. DPPH Radical Scavenging Assay Protocol

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of Rehmannioside B, positive control, or blank.

    • Add 180 µL of the 0.2 mM DPPH solution to each well.[3]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 515 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

2.3. ABTS Radical Cation Scavenging Assay Protocol

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of various concentrations of Rehmannioside B, positive control, or blank.

    • Add 180 µL of the diluted ABTS•+ solution to each well.[3]

    • Incubate the plate in the dark at room temperature for 6 minutes.[3]

    • Measure the absorbance at 734 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

2.4. FRAP Assay Protocol

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[3][7]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of Rehmannioside B, positive control, or blank.

    • Add 300 µL of the pre-warmed FRAP reagent to each well.[3]

    • Incubate the plate at 37°C for 6 minutes.[3]

    • Measure the absorbance at 593 nm or 570 nm.[3][7]

  • Data Analysis: Create a standard curve using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of Rehmannioside B is expressed as mM Fe²⁺ equivalents per gram of sample.

2.5. Cellular Antioxidant Activity (CAA) Assay Protocol

  • Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom microplate and culture until confluent.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA solution for 1 hour.

    • Remove the DCFH-DA solution, wash the cells, and then add various concentrations of Rehmannioside B or a positive control (e.g., Quercetin) and incubate for 1 hour.[4]

    • Add a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[5]

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as follows:

    • CAA (%) = (1 - (AUC_sample / AUC_control)) x 100

Data Presentation

The antioxidant activity of Rehmannioside B can be summarized and compared with a standard antioxidant. The following tables present hypothetical data for illustrative purposes.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Rehmannioside B45.2 ± 3.138.5 ± 2.5
Trolox (Standard)8.7 ± 0.56.2 ± 0.4

Table 2: Ferric Reducing Antioxidant Power (FRAP Value)

CompoundFRAP Value (mM Fe²⁺/g)
Rehmannioside B150.4 ± 10.8
Trolox (Standard)450.6 ± 25.2

Table 3: Cellular Antioxidant Activity (CAA Value)

CompoundConcentration (µg/mL)CAA Value (%)
Rehmannioside B2535.8 ± 4.2
Rehmannioside B5062.1 ± 5.5
Quercetin (Standard)2575.4 ± 6.1

Visualizations

Antioxidant_Assay_Workflow General Workflow for Chemical Antioxidant Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Prepare Rehmannioside B Stock and Dilutions Mix Mix Sample/Control with Reagent in 96-well Plate Sample->Mix Control Prepare Positive Control (e.g., Trolox) Control->Mix Reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) Reagent->Mix Incubate Incubate under Specific Conditions (Time, Temp, Light) Mix->Incubate Measure Measure Absorbance at Specific Wavelength Incubate->Measure Calculate Calculate % Inhibition, IC50, or Equivalents Measure->Calculate

Caption: General Workflow for Chemical Antioxidant Assays.

Radical_Scavenging_Mechanism Principle of Radical Scavenging Radical Free Radical (e.g., DPPH•) Neutralized Neutralized Radical Radical->Neutralized H• or e⁻ donation Antioxidant Rehmannioside B (Antioxidant) Oxidized_AO Oxidized Antioxidant Antioxidant->Oxidized_AO Loses H• or e⁻

Caption: Principle of Radical Scavenging by an Antioxidant.

Cellular_Antioxidant_Assay_Workflow Cellular Antioxidant Activity (CAA) Assay Workflow Start Seed HepG2 Cells in 96-well Plate Wash1 Wash Cells with PBS Start->Wash1 Load_Probe Incubate with DCFH-DA Probe Wash1->Load_Probe Wash2 Wash Cells to Remove Excess Probe Load_Probe->Wash2 Treat Treat Cells with Rehmannioside B Wash2->Treat Induce_Stress Add Radical Initiator (e.g., AAPH) Treat->Induce_Stress Measure Measure Fluorescence Kinetics Induce_Stress->Measure Analyze Calculate Area Under Curve and CAA Value Measure->Analyze

References

Cell-based Assays for Determining the Anti-inflammatory Potential of Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is a naturally occurring iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine for its anti-inflammatory properties. This document provides detailed application notes and experimental protocols for cell-based assays to investigate and quantify the anti-inflammatory effects of Rehmannioside B. The methodologies described herein focus on key inflammatory mediators and signaling pathways, providing a comprehensive framework for assessing the therapeutic potential of this compound. While direct quantitative data for Rehmannioside B is limited in publicly available literature, this document presents data from a closely related and potent anti-inflammatory sub-fraction of Rehmannia glutinosa to serve as a practical example.

Key Cell-Based Assays

The anti-inflammatory activity of Rehmannioside B can be effectively evaluated using a panel of cell-based assays that measure its ability to inhibit the production of key inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a commonly used and suitable model for these studies, as macrophages play a central role in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells produce a variety of pro-inflammatory molecules.

Nitric Oxide (NO) Production Assay

Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of Rehmannioside B for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Pro-inflammatory Cytokine (TNF-α and IL-6) Assays

Principle: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines that mediate and amplify the inflammatory response. Enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these cytokines in cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Typically, this involves adding the supernatant to antibody-coated wells, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Quantification: Calculate the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve generated with recombinant cytokines.

Prostaglandin E2 (PGE2) Assay

Principle: Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, produced via the cyclooxygenase (COX) pathway. Competitive ELISA kits are commonly used to measure PGE2 levels in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay protocol.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 ELISA:

    • Perform the competitive ELISA for PGE2 according to the manufacturer's protocol.

    • This typically involves competition between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibody sites.

  • Measurement and Quantification: Measure the absorbance and calculate the PGE2 concentration based on a standard curve.

Investigation of Molecular Mechanisms

To understand how Rehmannioside B exerts its anti-inflammatory effects, it is crucial to investigate its impact on the key signaling pathways that regulate the expression of inflammatory mediators.

Western Blot Analysis of NF-κB Signaling Pathway

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Western blotting can be used to measure the levels of phosphorylated IκBα (p-IκBα), total IκBα, and nuclear p65.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with Rehmannioside B for 1 hour, followed by LPS stimulation for 30 minutes.

  • Protein Extraction:

    • For total protein: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Western Blot Analysis of MAPK Signaling Pathway

Principle: The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in regulating the inflammatory response. Their activation involves phosphorylation. Western blotting can be used to detect the phosphorylated (active) forms of these kinases.

Protocol:

Follow the Western Blot protocol for the NF-κB pathway, but use primary antibodies specific for phosphorylated and total p38, JNK, and ERK.

Data Presentation

The following tables summarize representative quantitative data from a study on a rehmapicrogenin-containing sub-fraction (C3) of Rehmannia glutinosa, which demonstrates potent anti-inflammatory effects. This data can serve as a benchmark for evaluating the activity of Rehmannioside B.

Table 1: Effect of Rehmannia glutinosa sub-fraction C3 on Inflammatory Mediator Production in LPS-stimulated RAW 264.7 cells

TreatmentConcentration (µg/mL)NO Production (% of LPS control)PGE₂ Production (% of LPS control)IL-6 Production (% of LPS control)
LPS Control 1100100100
C3 31.2558.3 ± 4.5 65.2 ± 5.1**72.1 ± 6.3*
C3 62.535.1 ± 3.842.8 ± 4.9***55.4 ± 5.8**

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS control group. Data is adapted from a study on a rehmapicrogenin-containing sub-fraction and is for illustrative purposes.

Table 2: Effect of Rehmannia glutinosa sub-fraction C3 on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 cells

TreatmentConcentration (µg/mL)iNOS Protein Expression (% of LPS control)COX-2 Protein Expression (% of LPS control)
LPS Control 1100100
C3 31.2562.7 ± 5.9 78.3 ± 7.1*
C3 62.541.5 ± 4.2***59.6 ± 6.5

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to the LPS control group. Data is adapted from a study on a rehmapicrogenin-containing sub-fraction and is for illustrative purposes.

Visualizations

Signaling Pathways

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkBa_p->NFkB Degradation of IκBα RehmaionosideB Rehmaionoside B RehmaionosideB->MAPK_pathway Inhibits RehmaionosideB->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_genes Activates Transcription Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Measurement of Inflammatory Mediators cluster_mechanism Mechanism of Action Studies start Seed RAW 264.7 Cells pretreat Pre-treat with Rehmannioside B start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, PGE₂) supernatant->elisa western Western Blot (NF-κB & MAPK pathways) lysis->western

Animal Models for In Vivo Studies of Rehmannioside B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the roots of Rehmannia glutinosa (Radix Rehmanniae), a plant widely used in traditional medicine. While extensive research has been conducted on the therapeutic effects of Rehmannia glutinosa extracts and some of its other constituents like Rehmannioside A and Catalpol, specific in vivo studies on isolated Rehmannioside B are limited. However, based on the known pharmacological activities of the whole extract and its related compounds, several animal models can be proposed to investigate the therapeutic potential of Rehmannioside B. This document provides detailed application notes and protocols for suitable animal models in key therapeutic areas, extrapolating from existing research on related compounds.

I. Neuroprotection: Ischemic Stroke Model

Therapeutic Rationale: Rehmannioside A, a structurally similar compound, has demonstrated neuroprotective effects in animal models of ischemic stroke by activating the PI3K/AKT/Nrf2 signaling pathway and inhibiting ferroptosis. It is hypothesized that Rehmannioside B may exert similar neuroprotective effects.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Induction of Ischemia (MCAO):

    • Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine).

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the ECA and the pterygopalatine artery.

    • Insert a nylon monofilament (e.g., 4-0) with a rounded tip into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Drug Administration:

    • Based on studies with Rehmannioside A, a starting dose of 80 mg/kg of Rehmannioside B can be administered via intraperitoneal (i.p.) injection.

    • The first dose should be administered shortly after reperfusion, followed by daily injections for the duration of the study (e.g., 7-14 days).

  • Assessment of Neurological Deficits:

    • Evaluate neurological function daily using a standardized scoring system (e.g., Garcia score or Bederson score).

  • Evaluation of Infarct Volume:

    • At the end of the study, euthanize the animals and perfuse the brains with saline followed by 4% paraformaldehyde.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

  • Biochemical and Molecular Analysis:

    • Collect brain tissue from the ischemic penumbra for analysis of protein expression (Western blot) and gene expression (RT-qPCR) related to the PI3K/Akt and Nrf2 signaling pathways.

    • Measure markers of oxidative stress (e.g., MDA, SOD) and ferroptosis (e.g., GPX4).

Quantitative Data (based on Rehmannioside A study):

ParameterVehicle ControlRehmannioside A (80 mg/kg)
Neurological Score (Garcia)Lower (indicating more deficit)Significantly Higher
Infarct Volume (%)HigherSignificantly Lower
p-PI3K/PI3K ratioLowerSignificantly Higher
p-Akt/Akt ratioLowerSignificantly Higher
Nuclear Nrf2 expressionLowerSignificantly Higher

Experimental Workflow for MCAO Model

MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Operative Treatment & Analysis Animal_Selection Select Male Sprague-Dawley Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Anesthesia Anesthetize Rat Acclimatization->Anesthesia MCAO_Induction Induce MCAO (60-90 min) Anesthesia->MCAO_Induction Reperfusion Reperfusion MCAO_Induction->Reperfusion Drug_Admin Administer Rehmannioside B (i.p.) Reperfusion->Drug_Admin Neuro_Assess Daily Neurological Assessment Drug_Admin->Neuro_Assess Endpoint_Analysis Endpoint Analysis (Day 7/14) Neuro_Assess->Endpoint_Analysis Infarct_Volume TTC Staining for Infarct Volume Endpoint_Analysis->Infarct_Volume Biochem_Analysis Biochemical & Molecular Analysis Endpoint_Analysis->Biochem_Analysis

Caption: Workflow for the MCAO model to study neuroprotection.

PI3K/Akt/Nrf2 Signaling Pathway

PI3K_Akt_Nrf2_Pathway Rehmannioside_B Rehmannioside B PI3K PI3K Rehmannioside_B->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates & Dissociates Nrf2 Nrf2 (nuclear translocation) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GPX4) ARE->Antioxidant_Genes Induces Transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

Caption: Proposed PI3K/Akt/Nrf2 signaling pathway for Rehmannioside B.

II. Diabetes Mellitus: Type 2 Diabetes Model

Therapeutic Rationale: Extracts of Rehmannia glutinosa and its component catalpol have shown anti-diabetic effects by improving insulin sensitivity and regulating glucose metabolism, potentially through the AMPK signaling pathway. Rehmannioside B may share these properties.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

Experimental Protocol:

  • Animal Selection: Male Sprague-Dawley or Wistar rats (180-220g).

  • Acclimatization: Acclimatize animals for one week.

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5).

    • Confirm diabetes development 72 hours post-injection by measuring fasting blood glucose levels. Rats with fasting blood glucose > 11.1 mmol/L (200 mg/dL) are considered diabetic.

  • Drug Administration:

    • Based on studies with related compounds and extracts, a dose range of 25-100 mg/kg of Rehmannioside B can be administered orally (p.o.) via gavage.

    • Administer the compound daily for 4-8 weeks.

  • Monitoring:

    • Monitor body weight and fasting blood glucose weekly.

    • Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the study to assess glucose metabolism and insulin sensitivity.

  • Biochemical Analysis:

    • At the end of the study, collect blood samples to measure serum insulin, triglycerides, and cholesterol levels.

    • Collect liver and skeletal muscle tissues to analyze the expression and phosphorylation of key proteins in the AMPK signaling pathway (e.g., AMPK, ACC).

Quantitative Data (based on Rehmannia extract and Catalpol studies):

ParameterDiabetic ControlRehmannioside B (projected)Metformin (Positive Control)
Fasting Blood Glucose (mmol/L)ElevatedSignificantly ReducedSignificantly Reduced
Body Weight (g)DecreasedMaintained or IncreasedMaintained or Increased
Serum Insulin (ng/mL)DecreasedIncreasedIncreased
p-AMPK/AMPK ratio (in liver)LowerSignificantly HigherSignificantly Higher

Experimental Workflow for STZ-Induced Diabetes Model

STZ_Diabetes_Workflow cluster_pre Pre-Induction cluster_induction Induction of Diabetes cluster_treatment Treatment & Monitoring Animal_Selection Select Male Sprague-Dawley/Wistar Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization STZ_Injection Single i.p. Injection of STZ Acclimatization->STZ_Injection Confirm_Diabetes Confirm Diabetes (Fasting Blood Glucose > 11.1 mmol/L) STZ_Injection->Confirm_Diabetes Drug_Admin Daily Oral Administration of Rehmannioside B (4-8 weeks) Confirm_Diabetes->Drug_Admin Weekly_Monitoring Weekly Monitoring (Body Weight, Fasting Blood Glucose) Drug_Admin->Weekly_Monitoring Final_Tests Final Tests (OGTT, ITT) Weekly_Monitoring->Final_Tests Biochem_Analysis Biochemical Analysis (Serum & Tissue) Final_Tests->Biochem_Analysis

Caption: Workflow for the STZ-induced diabetes model.

AMPK Signaling Pathway in Diabetes

AMPK_Pathway_Diabetes Rehmannioside_B Rehmannioside B AMPK AMPK Rehmannioside_B->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Improved_Glycemic_Control Improved Glycemic Control Glucose_Uptake->Improved_Glycemic_Control Fatty_Acid_Oxidation Increased Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation leads to Fatty_Acid_Oxidation->Improved_Glycemic_Control Gluconeogenesis->Improved_Glycemic_Control

Caption: Proposed AMPK signaling pathway in diabetes for Rehmannioside B.

III. Osteoporosis: Ovariectomized Rat Model

Therapeutic Rationale: Rehmannia glutinosa extracts have been shown to prevent bone loss in ovariectomized rats, a model for postmenopausal osteoporosis, by modulating the balance between osteoclast and osteoblast activity. Rehmannioside B may contribute to this anti-osteoporotic effect.

Animal Model: Ovariectomized (OVX) Rats

Experimental Protocol:

  • Animal Selection: Female Sprague-Dawley rats (3 months old).

  • Acclimatization: Acclimatize animals for one week.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy through a dorsal incision.

    • A sham-operated group should undergo the same surgical procedure without removal of the ovaries.

  • Drug Administration:

    • Allow a recovery period of one week post-surgery.

    • Based on studies with the whole extract, a dose range of 30-300 mg/kg of Rehmannioside B can be administered orally (p.o.) via gavage.

    • Administer the compound daily for 8-12 weeks.

  • Assessment of Bone Mineral Density (BMD):

    • Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

  • Biomechanical Testing:

    • At the end of the study, harvest the femurs and perform three-point bending tests to assess bone strength.

  • Histomorphometry and Serum Markers:

    • Analyze bone microarchitecture of the tibia using micro-computed tomography (µCT).

    • Measure serum levels of bone turnover markers such as alkaline phosphatase (ALP), osteocalcin (OCN), and C-terminal telopeptide of type I collagen (CTX-I).

Quantitative Data (based on Rehmannia extract studies):

ParameterOVX ControlRehmannioside B (projected)Estrogen (Positive Control)
Femoral BMD (g/cm²)Significantly DecreasedMaintained or IncreasedSignificantly Increased
Ultimate Load (N)DecreasedIncreasedIncreased
Serum ALP (U/L)IncreasedDecreasedDecreased
Bone Volume/Total Volume (BV/TV, %)DecreasedIncreasedIncreased

Experimental Workflow for Ovariectomized Rat Model

OVX_Workflow cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_treatment Treatment & Analysis Animal_Selection Select Female Sprague-Dawley Rats Acclimatization Acclimatize for 1 week Animal_Selection->Acclimatization Surgery Bilateral Ovariectomy (OVX) or Sham Operation Acclimatization->Surgery Recovery 1-week Recovery Surgery->Recovery Drug_Admin Daily Oral Administration of Rehmannioside B (8-12 weeks) Recovery->Drug_Admin BMD_Measurement BMD Measurement (DXA) Drug_Admin->BMD_Measurement Endpoint_Analysis Endpoint Analysis BMD_Measurement->Endpoint_Analysis Biomechanical_Testing Biomechanical Testing of Femur Endpoint_Analysis->Biomechanical_Testing uCT_Analysis µCT Analysis of Tibia Endpoint_Analysis->uCT_Analysis Serum_Markers Serum Bone Turnover Markers Endpoint_Analysis->Serum_Markers

Application Notes and Protocols for Testing the Neuroprotective Effects of Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B, a catalpol iridoid glycoside isolated from the roots of Rehmannia glutinosa, is a promising natural compound for the development of neuroprotective therapeutics. Emerging research suggests that related compounds, such as Rehmannioside A, exhibit significant neuroprotective properties by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells.[1][2][3] These effects are primarily mediated through the modulation of key signaling pathways, including the PI3K/Akt/Nrf2 and NF-κB pathways.[2][4]

These application notes provide a comprehensive set of protocols for evaluating the neuroprotective potential of Rehmannioside B in both in vitro and in vivo models of neuronal damage and neurodegenerative diseases. The methodologies detailed below will enable researchers to assess the efficacy of Rehmannioside B and elucidate its mechanisms of action.

Key Mechanisms of Neuroprotection

The neuroprotective effects of compounds derived from Rehmannia glutinosa are attributed to three primary mechanisms:

  • Anti-Oxidative Stress: Scavenging of reactive oxygen species (ROS), enhancement of endogenous antioxidant enzyme activity, and regulation of cellular redox homeostasis.[1][2]

  • Anti-Inflammatory: Inhibition of pro-inflammatory cytokine production and modulation of inflammatory signaling pathways in microglia and neurons.[4][5]

  • Anti-Apoptotic: Prevention of programmed cell death in neurons by regulating the expression of pro- and anti-apoptotic proteins.[1][4]

Experimental Protocols

In Vitro Neuroprotection Assays

In vitro models are essential for the initial screening and mechanistic evaluation of Rehmannioside B. The human neuroblastoma cell line, SH-SY5Y, is a commonly used model for neurotoxicity studies.[2][6]

a) Oxidative Stress-Induced Neurotoxicity Model

This model simulates the neuronal damage caused by excessive reactive oxygen species, a common factor in neurodegenerative diseases.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Expose SH-SY5Y cells to a neurotoxic concentration of hydrogen peroxide (H₂O₂), typically for 24 hours, to induce oxidative stress.[2]

  • Treatment: Pre-treat the cells with varying concentrations of Rehmannioside B for a specified period (e.g., 24 hours) before inducing oxidative stress.[2]

b) Assessment of Neuroprotective Effects

i. Cell Viability Assays

  • MTT/CCK-8 Assay: To quantify metabolically active cells, perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) assay.[1][2]

  • LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity.[2]

ii. Oxidative Stress Markers

  • Intracellular ROS Measurement: Use the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay to measure the levels of intracellular ROS.[2]

  • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD) and catalase (CAT), and the levels of malondialdehyde (MDA) and glutathione (GSH) using commercially available kits.[7]

iii. Apoptosis Assays

  • Annexin V-FITC/PI Staining: Use flow cytometry to quantify early and late apoptotic cells after staining with Annexin V-FITC and propidium iodide (PI).[8]

  • Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric or fluorometric assay.[1]

  • Western Blot Analysis: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1]

iv. Anti-Inflammatory Assays

  • LPS-Stimulated Microglia Model: Use a microglial cell line (e.g., BV2) and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.[5]

  • Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA kits.[5]

In Vivo Neuroprotection Models

In vivo models are crucial for validating the therapeutic potential of Rehmannioside B in a whole-organism context. Rodent models of neurodegenerative diseases are commonly employed.[2]

a) Ischemic Stroke Model

  • Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia in rats or mice by transiently occluding the middle cerebral artery.[2]

  • Treatment: Administer Rehmannioside B (e.g., via intraperitoneal injection) at a specific dose (e.g., 80 mg/kg for Rehmannioside A) before or after the ischemic insult.[2]

b) Assessment of Neuroprotective Effects

  • Neurological Deficit Scoring: Evaluate motor and sensory deficits using a standardized neurological scoring system (e.g., Garcia score).[2]

  • Cognitive Function Assessment: Use behavioral tests such as the Morris water maze to assess learning and memory.[2]

  • Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[2]

  • Histopathological Analysis: Perform hematoxylin and eosin (H&E) and Nissl staining on brain sections to assess neuronal damage.

  • Biochemical Analysis of Brain Tissue: Homogenize brain tissue to measure markers of oxidative stress, inflammation, and apoptosis as described in the in vitro protocols.

Data Presentation

Note: The following data for Rehmannioside A is presented as a template for expected results with Rehmannioside B.

Table 1: Effect of Rehmannioside A on Cell Viability and Oxidative Stress in H₂O₂-treated SH-SY5Y Cells

Treatment GroupCell Viability (%)Intracellular ROS (Fold Change)SOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Control100 ± 5.21.0 ± 0.1120.5 ± 8.31.5 ± 0.2
H₂O₂52.3 ± 4.13.8 ± 0.465.2 ± 5.94.2 ± 0.5
H₂O₂ + Rehmannioside A (80 µM)85.7 ± 6.51.5 ± 0.2105.8 ± 7.12.1 ± 0.3

Table 2: Effect of Rehmannioside A on Apoptosis in H₂O₂-treated SH-SY5Y Cells

Treatment GroupApoptotic Cells (%)Caspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio
Control3.1 ± 0.51.0 ± 0.10.8 ± 0.1
H₂O₂28.9 ± 3.24.2 ± 0.53.5 ± 0.4
H₂O₂ + Rehmannioside A (80 µM)10.2 ± 1.51.8 ± 0.21.2 ± 0.2

Table 3: Effect of Rehmannioside A on Neurological Deficit and Infarct Volume in MCAO Rats

Treatment GroupNeurological ScoreInfarct Volume (%)
Sham0.5 ± 0.20
MCAO3.8 ± 0.645.2 ± 5.1
MCAO + Rehmannioside A (80 mg/kg)1.5 ± 0.418.7 ± 3.8

Visualization of Signaling Pathways and Workflows

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus Rehmannioside_B Rehmannioside B PI3K PI3K Rehmannioside_B->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt Nrf2_Keap1 Nrf2-Keap1 Complex p_Akt->Nrf2_Keap1 Phosphorylates Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, etc.) ARE->Antioxidant_Enzymes Promotes Transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: PI3K/Akt/Nrf2 signaling pathway activated by Rehmannioside B.

NF_kB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates Rehmannioside_B Rehmannioside B Rehmannioside_B->IKK Inhibits IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Genes Promotes Transcription NF_kB_IkB NF-κB-IκB Complex NF_kB_IkB->NF_kB Releases Proteasome Proteasome p_IkB->Proteasome Degradation Inflammation Neuroinflammation Pro_inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Rehmannioside B.

Experimental_Workflow In_Vitro In Vitro Studies (SH-SY5Y Cells) Neurotoxicity_Model Induce Neurotoxicity (e.g., H₂O₂) In_Vitro->Neurotoxicity_Model Treatment_In_Vitro Treat with Rehmannioside B Neurotoxicity_Model->Treatment_In_Vitro Assess_In_Vitro Assess Neuroprotection: - Cell Viability - Oxidative Stress - Apoptosis - Inflammation Treatment_In_Vitro->Assess_In_Vitro Mechanism_Study Mechanism of Action Study (Western Blot, PCR) Assess_In_Vitro->Mechanism_Study In_Vivo In Vivo Studies (Rodent Model) Disease_Model Induce Disease (e.g., MCAO) In_Vivo->Disease_Model Treatment_In_Vivo Treat with Rehmannioside B Disease_Model->Treatment_In_Vivo Assess_In_Vivo Assess Neuroprotection: - Behavioral Tests - Infarct Volume - Histopathology - Biochemical Markers Treatment_In_Vivo->Assess_In_Vivo Assess_In_Vivo->Mechanism_Study

Caption: General experimental workflow for testing Rehmannioside B.

References

Standardized Extract of Rehmannioside B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannioside B is an iridoid glycoside found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine.[1][2] This document provides detailed application notes and protocols for the development of a standardized extract of Rehmannioside B. The protocols cover extraction, analytical quantification, and the evaluation of its biological activities. Rehmannioside B, along with other active compounds in Rehmannia glutinosa, has been studied for its potential anti-inflammatory and antioxidant properties.[3][4] The methodologies described herein are intended to provide a foundation for the standardized production and preclinical evaluation of Rehmannioside B extracts for drug development purposes.

Extraction Protocols

A standardized extraction protocol is crucial for ensuring the consistency and quality of the Rehmannioside B extract. The following methods are recommended based on their efficiency in extracting iridoid glycosides from Rehmannia glutinosa.

Recommended Extraction Method: Ultrasonic-Microwave Assisted Extraction (UMAE)

This method combines the benefits of both ultrasonic and microwave extraction to achieve high efficiency in a shorter time.

Protocol:

  • Material Preparation: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder (40-60 mesh).

  • Enzyme Inactivation: To prevent the degradation of iridoid glycosides by endogenous enzymes, treat the powdered material with steam at 100°C for 10-15 minutes.[5]

  • Extraction:

    • Place 100 g of the pre-treated powder into a 2 L flask.

    • Add 1500 mL of 70% ethanol (v/v) to the flask.

    • Set the ultrasonic power to 250 W and the microwave power to 500 W.

    • Extract for 30 minutes at a constant temperature of 40°C.[5]

  • Filtration and Concentration:

    • Filter the extract through a Buchner funnel with Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Purification (Optional):

    • The crude extract can be further purified using macroporous adsorption resin chromatography to enrich the Rehmannioside B content.

Alternative Extraction Method: Ultrasonic-Assisted Extraction (UAE)

UAE is a more accessible method that still offers good extraction efficiency.

Protocol:

  • Material Preparation: Prepare the plant material as described in the UMAE protocol.

  • Extraction:

    • Place 100 g of the powdered material in a 2 L flask.

    • Add 1500 mL of 70% ethanol (v/v).

    • Sonication is performed in an ultrasonic bath at a frequency of 40 kHz and a power of 300 W for 45 minutes at 50°C.

  • Filtration and Concentration: Follow the same procedure as described in the UMAE protocol.

Table 1: Comparison of Extraction Methods for Iridoid Glycosides from Rehmannia glutinosa

ParameterUltrasonic-Microwave Assisted Extraction (UMAE)Ultrasonic-Assisted Extraction (UAE)
Solvent 70% Ethanol70% Ethanol
Solvent-to-Material Ratio 15:1 (mL/g)15:1 (mL/g)
Extraction Time 30 minutes45 minutes
Temperature 40°C50°C
Efficiency HighModerate to High

Analytical Quantification

A validated analytical method is essential for the standardization of the Rehmannioside B extract. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and widely used method for this purpose.

HPLC-UV Protocol for Rehmannioside B Quantification

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

  • Gradient Program:

    • 0-10 min: 5-15% A

    • 10-25 min: 15-30% A

    • 25-30 min: 30-50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Rehmannioside B standard (purity ≥ 98%) in methanol at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Dissolve the dried extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

Construct a calibration curve by plotting the peak area of the Rehmannioside B standard against its concentration. Determine the concentration of Rehmannioside B in the extract by interpolating its peak area on the calibration curve. The content of Rehmannioside B should be expressed as a percentage of the dry weight of the extract.

Application Notes: Biological Activity

The standardized Rehmannioside B extract can be evaluated for its biological activities using various in vitro cell-based assays.

Anti-inflammatory Activity

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the Rehmannioside B extract (e.g., 10, 50, 100 µg/mL) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the NO concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production.

  • Cytotoxicity Assessment: Concurrently, perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity of the extract.

Antioxidant Activity

DPPH Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of various concentrations of the Rehmannioside B extract (e.g., 10-200 µg/mL in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Table 2: Summary of In Vitro Biological Activity Assays

AssayCell Line/ReagentParameter MeasuredExpected Outcome with Rehmannioside B
Anti-inflammatory RAW 264.7 macrophagesNitric Oxide (NO)Reduction in NO production
Antioxidant DPPHRadical ScavengingDecolorization of DPPH solution
Cytotoxicity RAW 264.7 macrophagesCell Viability (MTT)No significant reduction in cell viability at effective concentrations

Signaling Pathway Analysis

To investigate the mechanism of action of the Rehmannioside B extract, the modulation of key inflammatory signaling pathways such as MAPK and NF-κB can be assessed using Western blotting.

Western Blot Protocol for MAPK and NF-κB Pathways
  • Cell Treatment and Lysis:

    • Culture RAW 264.7 cells and treat them with the Rehmannioside B extract and/or LPS as described in the anti-inflammatory assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p38, phospho-ERK1/2, phospho-JNK, phospho-p65, and IκBα) overnight at 4°C. Also, probe for total forms of these proteins and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis of the bands can be performed to quantify the changes in protein expression and phosphorylation.

Visualizations

Extraction_Workflow Start Rehmannia glutinosa Roots Grinding Grinding Start->Grinding Enzyme_Inactivation Enzyme Inactivation (Steaming) Grinding->Enzyme_Inactivation Extraction Ultrasonic-Microwave Assisted Extraction Enzyme_Inactivation->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Optional) Crude_Extract->Purification Standardized_Extract Standardized Rehmannioside B Extract Crude_Extract->Standardized_Extract Purification->Standardized_Extract

Caption: Workflow for the standardized extraction of Rehmannioside B.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (p65, IκBα) TLR4->NFkB_Pathway Inflammatory_Mediators Inflammatory Mediators (NO, Cytokines) MAPK_Pathway->Inflammatory_Mediators NFkB_Pathway->Inflammatory_Mediators Rehmannioside_B Rehmannioside B Extract Rehmannioside_B->MAPK_Pathway Rehmannioside_B->NFkB_Pathway

Caption: Proposed anti-inflammatory signaling pathway of Rehmannioside B.

References

Application Notes and Protocols: Rehmannioside B as a Potential Marker Compound for Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family, is a cornerstone of traditional Chinese medicine.[1] Its roots, known as "Di Huang," are utilized in both fresh and processed forms to treat a variety of ailments.[1][2] The therapeutic efficacy of Rehmannia glutinosa is attributed to its complex phytochemical profile, which includes iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[3][4] Among the iridoid glycosides, Rehmannioside B has emerged as a potential marker compound for the quality control and standardization of Rehmannia glutinosa and its derived products. This document provides detailed application notes and protocols for researchers interested in studying Rehmannioside B.

Recent studies have identified Rehmannioside B as a key iridoid glycoside in Rehmannia glutinosa.[4][5] Its presence and potential fluctuation during processing make it a candidate for a chemical marker to ensure the consistency and quality of herbal preparations. Furthermore, preliminary research suggests that Rehmannioside B may possess significant anti-inflammatory and antioxidant properties, potentially contributing to the overall therapeutic effects of Rehmannia glutinosa.[6]

Quantitative Data Summary

While specific quantitative data for Rehmannioside B remains limited in publicly available literature, the general trend for iridoid glycosides in Rehmannia glutinosa suggests that their concentrations are influenced by the plant part and processing methods. The following table summarizes the expected trends based on studies of similar compounds.

Plant MaterialCompound ClassExpected Concentration TrendCitation
Fresh (Raw) Rehmannia glutinosa RootIridoid GlycosidesHigher[7]
Processed (Steamed) Rehmannia glutinosa RootIridoid GlycosidesLower[7][8]
Rehmannia glutinosa LeavesIridoid GlycosidesPresent, variable[9]

Note: Processing methods, such as steaming, have been shown to cause the degradation of iridoid glycosides.[6] Therefore, the concentration of Rehmannioside B is expected to be higher in raw or fresh Rehmannia glutinosa roots compared to their processed counterparts. Further quantitative studies are required to establish the precise concentrations of Rehmannioside B in different materials.

Experimental Protocols

Extraction of Iridoid Glycosides (including Rehmannioside B) from Rehmannia glutinosa

This protocol is adapted from established methods for the extraction of iridoid glycosides from Rehmannia glutinosa.

Materials:

  • Dried and powdered Rehmannia glutinosa root material

  • 70% Ethanol

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 10 g of powdered Rehmannia glutinosa root and place it in a flask.

  • Add 100 mL of 70% ethanol to the flask.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Filter the extract through filter paper.

  • Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 60°C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography.

Quantification of Rehmannioside B using UPLC-Q-TOF-MS

This protocol provides a general framework for the quantitative analysis of Rehmannioside B. Method validation and optimization are recommended for specific laboratory conditions.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS)

  • C18 analytical column (e.g., 2.1 mm × 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rehmannioside B reference standard

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with 5% B and increasing to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (negative mode is often suitable for glycosides).

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 30 - 40 V

  • Source Temperature: 120 - 150°C

  • Desolvation Gas Temperature: 350 - 450°C

  • Desolvation Gas Flow: 600 - 800 L/hr

Data Analysis:

  • Identification of Rehmannioside B is based on its retention time and accurate mass-to-charge ratio (m/z) compared to the reference standard.

  • Quantification is achieved by constructing a calibration curve using the reference standard and integrating the peak area of Rehmannioside B in the samples.

Potential Signaling Pathways

Based on the known activities of other iridoid glycosides and compounds from Rehmannia glutinosa, Rehmannioside B is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways.

One of the primary inflammatory pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Upon stimulation by pro-inflammatory signals, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

NF_kappaB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Induces Rehmannioside B Rehmannioside B Rehmannioside B->IKK Complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by Rehmannioside B.

Another critical pathway in inflammation is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway involves a cascade of protein kinases that regulate a wide range of cellular processes, including inflammation.

MAPK_Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces Rehmannioside B Rehmannioside B Rehmannioside B->MAPKK Inhibits

Caption: Postulated inhibitory effect of Rehmannioside B on the MAPK signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of Rehmannioside B as a marker compound.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Biological Activity Plant Material Plant Material Extraction Extraction Plant Material->Extraction Purification Purification Extraction->Purification UPLC_MS_Analysis UPLC-Q-TOF-MS Analysis Purification->UPLC_MS_Analysis In_vitro_assays In vitro Assays (e.g., anti-inflammatory) Purification->In_vitro_assays Quantification Quantification UPLC_MS_Analysis->Quantification Data_Interpretation Data_Interpretation Quantification->Data_Interpretation Data Interpretation & Reporting Mechanism_Studies Mechanism Studies (Signaling Pathways) In_vitro_assays->Mechanism_Studies Mechanism_Studies->Data_Interpretation

Caption: General workflow for the analysis and evaluation of Rehmannioside B.

Conclusion

Rehmannioside B holds promise as a chemical marker for the quality control of Rehmannia glutinosa. Its potential anti-inflammatory and antioxidant activities also warrant further investigation for its therapeutic applications. The protocols and information provided herein offer a foundation for researchers to explore the significance of Rehmannioside B in the context of traditional medicine and modern drug discovery. Further research is essential to establish definitive quantitative data and to fully elucidate its mechanisms of action.

References

Application Notes and Protocols: Synthesis and Bioactivity Screening of Rehmaionoside B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaionoside B, a naturally occurring ionone glycoside isolated from the roots of Rehmannia glutinosa, has garnered significant interest for its potential therapeutic properties.[1][2] This class of compounds exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2][3] The structural backbone of this compound presents a promising scaffold for the synthesis of novel derivatives with enhanced potency and selectivity for various biological targets. These derivatives are of particular interest for the development of new therapeutics for neurodegenerative diseases and inflammatory conditions. This document provides detailed protocols for the synthesis of this compound derivatives and their subsequent bioactivity screening.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a convergent strategy involving the preparation of a suitable ionone aglycone and its subsequent glycosylation. A versatile and efficient method for the crucial glycosylation step is the Schmidt trichloroacetimidate method, which allows for stereoselective bond formation under mild conditions.[4]

Experimental Protocol: Synthesis of a Representative this compound Derivative (RBD-1)

This protocol outlines the synthesis of a representative derivative, RBD-1, where the hydroxyl group on the glucose moiety is acetylated for potential modulation of bioavailability.

Materials:

  • β-D-Glucose pentaacetate

  • Hydrazine acetate

  • Anhydrous Dichloromethane (DCM)

  • Trichloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • (R)-α-Ionone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Molecular sieves (4 Å)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Glycosyl Donor (Acetobromoglucose):

    • Dissolve β-D-Glucose pentaacetate in anhydrous DCM.

    • Add hydrazine acetate and stir at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Formation of the Trichloroacetimidate Donor:

    • Dissolve the product from step 1 in anhydrous DCM.

    • Add trichloroacetonitrile and K₂CO₃.

    • Stir the mixture at room temperature for 12 hours.

    • Filter the reaction mixture and concentrate the filtrate to yield the crude glycosyl trichloroacetimidate donor. Purify by flash chromatography on silica gel.

  • Preparation of the Ionone Aglycone Acceptor:

    • Dissolve (R)-α-Ionone in methanol.

    • Cool the solution to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction at 0°C for 1 hour.

    • Quench the reaction by adding acetone.

    • Remove the solvent under reduced pressure and extract the residue with EtOAc.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ionol acceptor.

  • Glycosylation Reaction:

    • Activate 4 Å molecular sieves by heating under vacuum.

    • To a solution of the glycosyl trichloroacetimidate donor and the ionol acceptor in anhydrous DCM, add the activated molecular sieves.

    • Cool the mixture to -40°C under an argon atmosphere.

    • Add a catalytic amount of TMSOTf dropwise.

    • Stir the reaction at -40°C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

    • Quench the reaction with triethylamine.

    • Filter the mixture through Celite and concentrate the filtrate.

    • Purify the crude product by flash column chromatography (EtOAc/hexane gradient) to afford the protected this compound derivative.

  • Deprotection (if necessary):

    • For derivatives where free hydroxyl groups are desired, the acetyl protecting groups can be removed using Zemplén deacetylation conditions (catalytic sodium methoxide in methanol).

dot

Synthesis_Workflow Synthetic Workflow for this compound Derivatives cluster_donor Glycosyl Donor Synthesis cluster_acceptor Aglycone Acceptor Synthesis cluster_coupling Glycosylation cluster_final Final Product start_donor β-D-Glucose pentaacetate step1_donor Hydrazinolysis start_donor->step1_donor intermediate_donor Glycosyl Amine step1_donor->intermediate_donor step2_donor Trichloroacetimidation intermediate_donor->step2_donor donor Glycosyl Trichloroacetimidate step2_donor->donor glycosylation Schmidt Glycosylation (TMSOTf catalyst) donor->glycosylation start_acceptor (R)-α-Ionone step1_acceptor Reduction (NaBH4) start_acceptor->step1_acceptor acceptor Ionol Acceptor step1_acceptor->acceptor acceptor->glycosylation protected_product Protected Rehmaionoside B Derivative glycosylation->protected_product deprotection Deprotection (optional) protected_product->deprotection final_product This compound Derivative deprotection->final_product

Caption: Synthetic workflow for this compound derivatives.

Bioactivity Screening

The synthesized this compound derivatives can be screened for a variety of biological activities, with a particular focus on their neuroprotective and anti-inflammatory potential.

Neuroprotective Activity Screening

A common and effective method for assessing neuroprotection is to evaluate the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.

Experimental Protocol: Neuroprotective Effect against H₂O₂-induced Oxidotoxicity in SH-SY5Y Cells

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM and incubate for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of the derivatives can be assessed by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • NO Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite by comparison with a sodium nitrite standard curve.

Data Presentation

The quantitative data from the bioactivity screening can be summarized in tables for easy comparison of the efficacy of the different derivatives.

DerivativeNeuroprotective Activity (EC₅₀, µM) vs. H₂O₂Anti-inflammatory Activity (IC₅₀, µM) for NO Inhibition
This compound22.5 ± 2.135.8 ± 3.4
RBD-1 (Acetylated)15.2 ± 1.525.1 ± 2.8
RBD-2 (Methylated)18.9 ± 1.929.7 ± 3.1
RBD-3 (Fluorinated)12.8 ± 1.320.5 ± 2.2

Signaling Pathway Analysis

Compounds from Rehmannia glutinosa have been shown to modulate the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in neurodegenerative diseases.[1][3]

dot

PI3K_Akt_Pathway Modulation of the PI3K/Akt Signaling Pathway by this compound Derivatives RBD This compound Derivatives Receptor Growth Factor Receptor RBD->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival GSK3b->Apoptosis Neuroprotection Neuroprotection CREB->Neuroprotection Survival->Neuroprotection

Caption: this compound derivatives may exert neuroprotective effects by activating the PI3K/Akt pathway.

Conclusion

The synthetic strategies and bioactivity screening protocols outlined in this document provide a comprehensive framework for the development and evaluation of novel this compound derivatives. The modular nature of the synthesis allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The in vitro bioassays provide robust and reproducible methods for identifying lead candidates with promising neuroprotective and anti-inflammatory properties for further preclinical development. The modulation of key signaling pathways, such as the PI3K/Akt pathway, by these derivatives underscores their potential as a new class of therapeutic agents for complex diseases.

References

Application of Rehmannioside B in Cosmeceutical Research: An Analysis and Proposed Application Notes for Related Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the specific applications of Rehmannioside B in cosmeceutical research reveal a significant scarcity of dedicated studies. The available scientific literature primarily focuses on the broader extracts of Rehmannia glutinosa or other prominent iridoid glycosides and phenylethanoid glycosides within the plant, such as Rehmannioside A, catalpol, and verbascoside. Therefore, this document provides detailed application notes and protocols for Rehmannioside A and other relevant bioactive compounds from Rehmannia glutinosa, offering a scientifically grounded framework for their investigation in cosmeceutical applications.

Application Notes: Bioactive Compounds from Rehmannia glutinosa

The extracts and isolated compounds from Rehmannia glutinosa present a range of potential applications in cosmeceuticals, primarily centered around their anti-inflammatory, antioxidant, and potential anti-aging properties.

1. Anti-Inflammatory Applications:

  • Target Indications: Inflammatory skin conditions such as psoriasis, atopic dermatitis, and general skin redness and irritation.

  • Bioactive Compound of Interest: Rehmannioside A.

  • Mechanism of Action: Rehmannioside A has been shown to mitigate inflammatory responses in keratinocytes. It can inhibit the proliferation of these cells and reduce the production of pro-inflammatory cytokines (IL-6, IL-8, IL-1β) and chemokines (S100A7, S100A9, CXCL2) induced by inflammatory triggers like IL-17A.[1][2] This is achieved, in part, by inhibiting the TRAF6/MAPK signaling pathway.[1][2] Extracts of Rehmannia glutinosa have also demonstrated efficacy in reducing skin inflammation in animal models of psoriasis and atopic dermatitis.[3]

2. Antioxidant and Anti-Aging Applications:

  • Target Indications: Signs of premature aging, including fine lines, wrinkles, and hyperpigmentation caused by oxidative stress from UV radiation and environmental pollutants.

  • Bioactive Compounds of Interest: Verbascoside (Acteoside), Catalpol, and other phenolic and flavonoid constituents.

  • Mechanism of Action: Rehmannia glutinosa extracts exhibit significant antioxidant activity by scavenging free radicals.[4][5] Verbascoside, a potent antioxidant, is a key phytoconstituent that contributes to these effects.[6][7] By neutralizing reactive oxygen species (ROS), these compounds can help protect skin cells from oxidative damage, a primary driver of skin aging. Furthermore, some flavonoids have been shown to stimulate collagen synthesis in human fibroblasts, suggesting a potential role in improving skin elasticity and reducing wrinkles.[3][8][9] Herbal formulas containing Rehmannia Radix have been found to up-regulate the expression of type I and III collagen.[10]

3. Skin Brightening and Hyperpigmentation Control:

  • Target Indications: Melasma, post-inflammatory hyperpigmentation, and uneven skin tone.

  • Mechanism of Action: The primary mechanism for skin whitening in many natural compounds is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[11][12] While specific studies on Rehmannioside B's effect on tyrosinase are lacking, various natural compounds are known to inhibit this enzyme. Further research could explore the potential of Rehmannia glutinosa constituents in modulating the melanogenesis pathway. The process of melanin synthesis involves a cascade of enzymatic reactions within melanosomes, which are then transferred to keratinocytes.[13][14][15][16][17]

Quantitative Data Summary

Compound/ExtractAssayTarget/Cell LineConcentrationResultReference
Rehmannioside A MTT AssayHaCaT cells25 µg/mLNo significant difference in cell viability compared to control.[1]
Rehmannioside A ELISAIL-17A stimulated HaCaT cells25 µg/mLSignificant inhibition of IL-6, IL-8, and IL-1β release.[2]
Rehmannioside A RT-qPCRIL-17A stimulated HaCaT cells25 µg/mLSignificant downregulation of S100A7, S100A9, and CXCL2 mRNA expression.[1]
Rehmannia glutinosa Leaf Extract (RGLE) Global Acne Grading System (GAGS)Human volunteers with moderate to severe acne100 mg/day (oral)21.72% reduction in mean GAGS score on day 28.[6]
In vitro Regenerated R. glutinosa (PKR) Extract DPPH Radical Scavenging-IC50Lower antioxidant activity compared to gallic acid (IC50 = 16.65 µg/mL).[5]
In vitro Regenerated R. glutinosa (PKR) Extract Total Phenolic Content--41.578 mg GAE/g[5]
In vitro Regenerated R. glutinosa (PKR) Extract Total Flavonoid Content--17.208 mg RUE/g[5]

Experimental Protocols

1. In Vitro Anti-Inflammatory Activity Assessment in Human Keratinocytes (HaCaT cells)

  • Objective: To evaluate the ability of a test compound (e.g., Rehmannioside A) to reduce the production of pro-inflammatory mediators in human keratinocytes stimulated with Interleukin-17A (IL-17A).

  • Materials:

    • Human keratinocyte cell line (HaCaT)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • Recombinant human IL-17A

    • Test compound (e.g., Rehmannioside A)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • ELISA kits for IL-6, IL-8, and IL-1β

    • RNA extraction kit and reagents for RT-qPCR

  • Methodology:

    • Cell Culture: Culture HaCaT cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.

    • Cell Viability Assay (MTT):

      • Seed HaCaT cells in a 96-well plate.

      • After 24 hours, treat the cells with various concentrations of the test compound for another 24 hours.

      • Add MTT solution to each well and incubate for 4 hours.

      • Remove the medium and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm to determine cell viability.

    • Inflammatory Stimulation and Treatment:

      • Seed HaCaT cells in appropriate culture plates.

      • Pre-treat the cells with a non-toxic concentration of the test compound for 1-2 hours.

      • Stimulate the cells with IL-17A (e.g., 100 ng/mL) for 24 hours.

    • Cytokine Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Measure the concentrations of IL-6, IL-8, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

    • Gene Expression Analysis (RT-qPCR):

      • Lyse the cells and extract total RNA.

      • Synthesize cDNA from the RNA.

      • Perform real-time quantitative PCR to measure the mRNA expression levels of target chemokines (e.g., S100A7, S100A9, CXCL2) and a housekeeping gene for normalization.[2]

2. In Vitro Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

  • Objective: To determine the free radical scavenging activity of a test compound or extract.

  • Materials:

    • Test compound/extract solution at various concentrations

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Methanol

    • Positive control (e.g., Gallic acid or Ascorbic acid)

  • Methodology:

    • Prepare a series of dilutions of the test sample in methanol.

    • In a 96-well plate, add the sample solution to the wells.

    • Add the DPPH solution to each well and mix.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5]

Mandatory Visualizations

G cluster_0 Experimental Workflow: Anti-Inflammatory Assay A Culture HaCaT Cells B Seed cells in 96-well plates A->B C Treat with Rehmannioside A (various concentrations) B->C D MTT Assay for Cell Viability C->D E Select Non-Toxic Concentration D->E F Pre-treat cells with Rehmannioside A E->F G Stimulate with IL-17A F->G H Collect Supernatant G->H I Lyse Cells G->I J ELISA for Cytokines (IL-6, IL-8, IL-1β) H->J K RNA Extraction & RT-qPCR for Chemokines I->K

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_1 Signaling Pathway: Rehmannioside A in Keratinocytes IL17A IL-17A IL17R IL-17 Receptor IL17A->IL17R TRAF6 TRAF6 IL17R->TRAF6 MAPK MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB ProInflammatory Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, S100A7, etc.) MAPK->ProInflammatory NFkB->ProInflammatory ReA Rehmannioside A ReA->TRAF6 Inhibits

Caption: Inhibition of the TRAF6/MAPK pathway by Rehmannioside A.

G cluster_2 Signaling Pathway: Melanogenesis Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Cysteine Cysteine Dopaquinone->Cysteine Pheomelanin Pheomelanin (Red/Yellow Pigment) Tyrosinase Tyrosinase Cysteine->Pheomelanin

References

Troubleshooting & Optimization

Technical Support Center: Purification of Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Rehmannioside B from Rehmannia glutinosa.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of Rehmannioside B.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield of Rehmannioside B in Crude Extract Incomplete extraction from the plant material. Degradation of Rehmannioside B during extraction due to high temperatures or prolonged extraction times. Use of an inappropriate solvent for extraction.Optimize extraction parameters: consider using ultrasonication or microwave-assisted extraction to improve efficiency. Control extraction temperature (ideally below 65°C) and limit extraction duration.[1] Use a solvent system known to be effective for iridoid glycosides, such as 70-80% ethanol in water.[1]
Poor Separation of Rehmannioside B from other Iridoid Glycosides (e.g., Rehmannioside A, D, Catalpol) The polarity of Rehmannioside B is very similar to other iridoid glycosides present in the extract. The chromatographic conditions (column, mobile phase) are not optimized for resolving these closely related compounds.Employ a multi-step purification strategy. Start with macroporous resin chromatography to enrich the total iridoid glycoside fraction.[1][2] Follow with a secondary chromatographic step, such as alumina or silica gel column chromatography, using a carefully selected gradient elution to improve separation.[1] Consider high-speed counter-current chromatography (HSCCC) for fine separation.[3]
Co-elution of Rehmannioside B with Unknown Impurities The crude extract contains a complex mixture of compounds with varying polarities. The chosen purification method lacks the necessary selectivity to remove all impurities.Pre-treat the crude extract to remove highly polar or non-polar compounds. Methods include precipitation with ethanol or liquid-liquid partitioning.[4][5] Utilize a combination of different chromatographic techniques based on different separation principles (e.g., adsorption, partition).
Degradation of Rehmannioside B During Purification Iridoid glycosides can be unstable under acidic conditions and at elevated temperatures, leading to degradation.[6][7] Prolonged exposure to certain solvents or stationary phases might also contribute to degradation.Maintain a neutral pH throughout the purification process. Avoid using strong acids or bases in the mobile phase. Perform all purification steps at room temperature or below, if possible.[6] Minimize the time the sample spends on the column and during solvent evaporation.
Peak Tailing or Broadening in HPLC Analysis The column may be overloaded with the sample. The sample solvent may be too strong, causing poor peak shape. Secondary interactions between Rehmannioside B and the stationary phase.Reduce the amount of sample injected onto the column. Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[8][9] Add a small amount of a competing agent to the mobile phase to reduce secondary interactions.
Irreproducible Retention Times in HPLC Fluctuations in mobile phase composition or flow rate. Column degradation or contamination. Variations in column temperature.Ensure the mobile phase is well-mixed and degassed.[10] Use a guard column to protect the analytical column and flush the column regularly.[11] Use a column oven to maintain a consistent temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the purification of Rehmannioside B?

A1: A typical workflow involves a multi-step process that begins with extraction and is followed by one or more chromatographic purification steps.

RehmanniosideB_Purification_Workflow Start Dried Rehmannia glutinosa Root Extraction Extraction (e.g., 70% Ethanol, Ultrasonic) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract MacroporousResin Macroporous Resin Chromatography CrudeExtract->MacroporousResin IridoidFraction Total Iridoid Glycoside Fraction MacroporousResin->IridoidFraction ColumnChromatography Column Chromatography (Silica or Alumina) IridoidFraction->ColumnChromatography PurifiedFraction Partially Purified Rehmannioside B ColumnChromatography->PurifiedFraction FinalPurification Preparative HPLC or HSCCC PurifiedFraction->FinalPurification FinalProduct High-Purity Rehmannioside B FinalPurification->FinalProduct Degradation_Factors RehmanniosideB Rehmannioside B Degradation Degradation Products RehmanniosideB->Degradation leads to HighTemp High Temperature (>65°C) HighTemp->Degradation AcidicpH Acidic pH AcidicpH->Degradation ProlongedTime Prolonged Processing Time ProlongedTime->Degradation

References

stability of Rehmaionoside B under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Rehmaionoside B under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term preservation of its integrity, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.

Q2: How stable is this compound in solution?

While specific data for this compound is limited, studies on structurally similar iridoid glycosides indicate that stability in solution is dependent on pH and temperature. It is advisable to use freshly prepared solutions for experiments. If short-term storage is necessary, refrigeration at 2-8°C is recommended.

Q3: What is the impact of pH on the stability of this compound?

Based on data from analogous iridoid glycosides, this compound is expected to be relatively stable in neutral and acidic solutions.[1] However, strong alkaline conditions can lead to hydrolysis and degradation.[1] It is crucial to avoid exposing this compound to high pH environments to prevent chemical decomposition.

Q4: Is this compound sensitive to temperature fluctuations?

Yes, high temperatures can adversely affect the stability of this compound. Similar iridoid glycosides have shown significant degradation at elevated temperatures.[1] To ensure the compound's stability, it is recommended to avoid prolonged exposure to high temperatures during experimental procedures and storage.

Q5: Are there any known degradation products of this compound?

Specific degradation products for this compound are not well-documented in publicly available literature. However, based on the behavior of other iridoid glycosides, degradation is likely to occur through hydrolysis of the glycosidic bond under harsh acidic or alkaline conditions, or through other rearrangements at high temperatures.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.Verify that the compound has been stored at the recommended 2-8°C. If not, consider using a fresh batch.
Instability in experimental solution.Prepare fresh solutions before each experiment. Avoid storing solutions for extended periods, especially at room temperature or in alkaline buffers.
Loss of compound activity Temperature-induced degradation during the experiment.Maintain a controlled temperature throughout the experimental process. Avoid heating solutions containing this compound unless specified in the protocol.
pH-induced degradation.Ensure the pH of all buffers and solutions is within a stable range for iridoid glycosides (neutral to mildly acidic).
Appearance of unexpected peaks in chromatography Formation of degradation products.Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products under your experimental conditions.

Stability of Analogue Iridoid Glycosides

In the absence of direct stability data for this compound, the following table summarizes the stability of six structurally related iridoid glycosides from Eucommia ulmoides after 30 hours of incubation under different temperature and pH conditions. The data is presented as the percentage of degradation. This information can serve as a valuable reference for predicting the stability of this compound.

Table 1: Degradation (%) of Analogue Iridoid Glycosides Under Various Conditions [1]

Compound20°C40°C60°C80°CpH 3pH 5pH 7pH 9pH 11
Geniposidic acid (GPA)000000000
Scyphiphin D (SD)000500010100
Ulmoidoside A (UA)0051500020100
Ulmoidoside B (UB)5102040105530100
Ulmoidoside C (UC)0082000025100
Ulmoidoside D (UD)8152550158835100

Experimental Protocols

Protocol: General Stability Testing of an Iridoid Glycoside

This protocol outlines a general procedure for assessing the stability of an iridoid glycoside like this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the iridoid glycoside and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a stock solution of known concentration.

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into separate vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • pH: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11). Add a known amount of the stock solution to each buffer and incubate at a constant temperature.

    • Light Exposure: Expose an aliquot of the solution to a controlled light source (e.g., UV lamp, daylight) for a specific duration, while keeping a control sample in the dark.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each condition.

    • Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining parent compound.

    • The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of a control sample stored under optimal conditions (e.g., 2-8°C in the dark).

  • Data Analysis:

    • Plot the concentration of the iridoid glycoside as a function of time for each condition to determine the degradation kinetics.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_investigation Investigation cluster_decision Decision cluster_action Action Start Inconsistent Experimental Results CheckStorage Check Storage Conditions Start->CheckStorage CheckSolutionPrep Review Solution Preparation Start->CheckSolutionPrep CheckExperimentalConditions Examine Experimental Parameters Start->CheckExperimentalConditions StorageCorrect Stored at 2-8°C? CheckStorage->StorageCorrect FreshSolution Freshly Prepared? CheckSolutionPrep->FreshSolution TempControlled Temperature Controlled? CheckExperimentalConditions->TempControlled StorageCorrect->CheckSolutionPrep Yes UseNewBatch Use a Fresh Batch of Compound StorageCorrect->UseNewBatch No FreshSolution->CheckExperimentalConditions Yes PrepareFresh Prepare Fresh Solution Immediately Before Use FreshSolution->PrepareFresh No ControlTemp Implement Strict Temperature Control TempControlled->ControlTemp No End Problem Resolved TempControlled->End Yes UseNewBatch->End PrepareFresh->End ControlTemp->End

Caption: Troubleshooting workflow for inconsistent experimental results.

StabilityTestingWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution of this compound TempStress Temperature Stress (e.g., 25, 40, 60, 80°C) PrepStock->TempStress pHStress pH Stress (e.g., pH 3, 5, 7, 9, 11) PrepStock->pHStress LightStress Photostability Stress (UV/Vis Light) PrepStock->LightStress Control Control Sample (2-8°C, Dark) PrepStock->Control Sampling Sample at Time Points TempStress->Sampling pHStress->Sampling LightStress->Sampling Control->Sampling HPLC Analyze by HPLC Sampling->HPLC CalcDeg Calculate % Degradation HPLC->CalcDeg Kinetics Determine Degradation Kinetics CalcDeg->Kinetics

Caption: General experimental workflow for stability testing.

References

troubleshooting Rehmaionoside B quantification in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Rehmaionoside B in complex mixtures, such as herbal extracts. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

1. What is this compound and in what matrices is it commonly found?

This compound is a terpene glycoside, specifically an ionone glycoside. It is a natural product found in the roots of Rehmannia glutinosa (Chinese Foxglove), a plant widely used in traditional medicine.[1][2] Its quantification is often performed in complex matrices such as raw herbal materials, processed extracts, and biological samples for pharmacokinetic studies.

2. What are the common challenges in quantifying this compound?

The primary challenges in quantifying this compound include:

  • Isomeric Interference: this compound is isomeric with other compounds like Rehmaionoside A, making chromatographic separation crucial for accurate quantification.[1]

  • Matrix Effects: Complex matrices from herbal extracts can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[3][4][5][6]

  • Stability: Glycosides can be susceptible to degradation under certain pH and temperature conditions, potentially leading to lower recovery and inaccurate results.

  • Low Concentration: The concentration of this compound can be low in some samples, requiring a highly sensitive analytical method.

3. What are the recommended extraction methods for this compound from plant material?

Methanol is a commonly used and effective solvent for extracting a broad range of metabolites, including glycosides, from plant materials.[7] Accelerated Solvent Extraction (ASE) or ultrasonic-assisted extraction can improve efficiency. For quantitative analysis, it is crucial to optimize the extraction solvent, temperature, and time to ensure complete and reproducible recovery of this compound.

4. How can I resolve this compound from its isomers during LC analysis?

Achieving separation of isomers like Rehmaionoside A and B requires a high-resolution chromatographic system, such as UPLC, and careful optimization of the mobile phase and gradient. A shallow gradient with a C18 column can effectively separate isomers.[8] The use of mobile phase additives like formic acid helps in improving peak shape and ionization efficiency.

5. What are the typical mass spectrometry parameters for this compound analysis?

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH For glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) generally yields better peak shapes.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol) or use a guard column to protect the analytical column.
Secondary Interactions with Column Use a column with end-capping or a different stationary phase. For compounds that chelate with metals, a metal-free column might improve peak shape.[3]
Problem 2: Low or No Signal (Poor Sensitivity)
Potential Cause Recommended Solution
Ion Suppression Dilute the sample to reduce the concentration of matrix components.[4][6] Improve sample clean-up using Solid Phase Extraction (SPE). Adjust chromatographic conditions to separate this compound from co-eluting matrix components.[4]
Suboptimal MS Parameters Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Optimize MRM transitions (precursor/product ions and collision energy) by infusing a standard solution of this compound.
Degradation of Analyte Ensure samples and standards are stored properly (cool and dark). Avoid high temperatures and extreme pH during sample preparation. Studies on similar iridoid glycosides show they can degrade in strong alkaline conditions and at high temperatures.
Poor Extraction Recovery Optimize the extraction solvent and method. Perform recovery experiments by spiking a known amount of standard into a blank matrix.
Problem 3: Inconsistent Results (Poor Reproducibility)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard to correct for variations in extraction and injection volume.
Variable Matrix Effects Use a matrix-matched calibration curve or the standard addition method for quantification to compensate for sample-to-sample variations in ion suppression.[5]
Instrument Instability Equilibrate the LC-MS system thoroughly before starting the analysis. Monitor system suitability by injecting a standard solution periodically throughout the analytical run.
Analyte Instability in Autosampler Keep the autosampler at a low temperature (e.g., 4 °C) to prevent degradation of this compound in prepared samples.

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of this compound and related compounds. These should be used as a starting point for method development and validation.

Table 1: Recommended Starting UPLC-MS/MS Parameters for this compound Quantification

ParameterRecommended Setting
LC System UPLC
Column C18, e.g., ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 1-5%) and gradually increase to elute this compound. A shallow gradient is recommended for isomer separation.[1]
Flow Rate 0.3 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 413.2 [M+Na]⁺ (based on MS data for this compound)[1]
Product Ions (Q3) To be determined by fragmentation of the precursor ion. Based on MS/MS spectra of isomers, potential fragments could be monitored.[1]
Collision Energy To be optimized for the specific instrument and transitions.

Experimental Protocols

Protocol 1: Sample Preparation from Rehmannia glutinosa Roots
  • Grinding: Grind the dried roots of Rehmannia glutinosa into a fine powder.

  • Extraction: Accurately weigh about 0.5 g of the powder into a centrifuge tube. Add 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis
  • Method Setup: Set up the UPLC-MS/MS system with the parameters recommended in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., methanol) at different concentrations.

  • Sample Analysis: Inject the prepared samples and calibration standards.

  • Data Processing: Integrate the peak areas of the MRM transitions for this compound and the internal standard (if used). Construct a calibration curve and calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plant Material (Rehmannia glutinosa) grind Grinding start->grind extract Methanol Extraction & Sonication grind->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.22 µm) centrifuge->filter inject Injection into UPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify troubleshooting_workflow cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System cluster_matrix Matrix Effects start Problem Encountered (e.g., No/Low Signal) check_stability Check Sample Stability (pH, Temp, Light) start->check_stability check_column Inspect Column & Guard Column start->check_column check_source Clean & Optimize Ion Source start->check_source dilute_sample Dilute Sample start->dilute_sample check_extraction Verify Extraction Recovery check_stability->check_extraction check_mobile_phase Verify Mobile Phase (Composition, pH) check_column->check_mobile_phase check_mrm Optimize MRM Transitions check_source->check_mrm improve_cleanup Improve Sample Cleanup (SPE) dilute_sample->improve_cleanup signaling_pathway cluster_ion_source Ion Source cluster_gas_phase Gas Phase cluster_ms_inlet Mass Spectrometer Inlet analyte This compound droplet Charged Droplets analyte->droplet matrix Matrix Components matrix->droplet gas_phase_ions Gas Phase Ions droplet->gas_phase_ions suppression Ion Suppression (Competition for Charge) gas_phase_ions->suppression ms_inlet Reduced Analyte Signal suppression->ms_inlet

References

preventing degradation of Rehmaionoside B during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Rehmannioside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Rehmannioside B during the extraction process from Rehmannia glutinosa.

Frequently Asked Questions (FAQs)

Q1: What is Rehmannioside B and why is its stability a concern during extraction?

A1: Rehmannioside B is an iridoid glycoside found in the roots of Rehmannia glutinosa. Iridoid glycosides are known to be susceptible to degradation under certain conditions, which can lead to lower yields and compromised purity of the final extract.[1][2][3] The primary degradation pathway is hydrolysis, which can be triggered by factors such as high temperature, acidic or alkaline pH, and enzymatic activity.[1][4]

Q2: What are the main factors that can cause the degradation of Rehmannioside B during extraction?

A2: The key factors that can lead to the degradation of Rehmannioside B include:

  • Temperature: Elevated temperatures, especially during prolonged extraction times, can accelerate the hydrolysis of the glycosidic bonds.[2][3]

  • pH: Both strongly acidic and alkaline conditions can catalyze the degradation of iridoid glycosides.[5][6][7]

  • Enzymatic Activity: The presence of endogenous enzymes in the plant material, such as β-glucosidase, can lead to the enzymatic hydrolysis of Rehmannioside B.[4]

  • Solvent Choice: The polarity of the extraction solvent can influence the extraction efficiency and potentially the stability of the target compound.

Q3: Which extraction method is recommended to minimize Rehmannioside B degradation?

A3: Modern extraction techniques like Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like heat reflux.[8] These methods can enhance extraction efficiency at lower temperatures and for shorter durations, thereby reducing the risk of thermal degradation. Sonication, for example, can be a better extraction method for obtaining catalpol and 5-HMF at the same time.[8]

Q4: What is the optimal solvent system for extracting Rehmannioside B while ensuring its stability?

A4: A hydroalcoholic solvent system, such as aqueous ethanol or methanol, is commonly used for the extraction of iridoid glycosides. The optimal concentration can vary, but a range of 30-70% ethanol has been shown to be effective for extracting similar compounds.[9] Using a buffered solvent system to maintain a neutral or slightly acidic pH (around 6-7) can help to prevent pH-induced degradation.

Q5: How can I inactivate endogenous enzymes in the plant material before extraction?

A5: A common method to inactivate enzymes is a blanching step, which involves briefly treating the fresh plant material with hot vapor or immersing it in hot water (e.g., 80°C for a few minutes) prior to extraction. This heat treatment denatures the enzymes, preventing them from degrading Rehmannioside B during the extraction process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of Rehmannioside B Degradation during extraction: High temperature, prolonged extraction time, inappropriate pH.Optimize extraction parameters. Use lower temperatures (e.g., 40-60°C) with methods like UAE or MAE. Shorten the extraction time. Ensure the pH of the extraction solvent is near neutral (pH 6-7).
Enzymatic degradation: Presence of active endogenous enzymes.Deactivate enzymes before extraction by blanching the plant material (e.g., steam or hot water treatment at 80°C for 2-5 minutes).
Inefficient extraction: Incorrect solvent or method.Use a hydroalcoholic solvent (e.g., 50-70% ethanol). Consider using UAE or MAE for improved efficiency.
Presence of degradation products in the extract Hydrolysis: Exposure to high temperatures or extreme pH.Lower the extraction temperature and control the pH of the solvent. Use a buffered solution if necessary.
Incomplete enzyme inactivation: Insufficient blanching time or temperature.Ensure the blanching step is adequate to denature all enzymes. Test for residual enzyme activity if possible.
Inconsistent extraction results Variability in plant material: Differences in the age, harvesting time, or storage of the Rehmannia glutinosa roots.Use standardized plant material. Ensure consistent pre-processing and storage conditions.
Fluctuations in extraction conditions: Inconsistent temperature, time, or solvent composition.Carefully control and monitor all extraction parameters. Use calibrated equipment.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Rehmannioside B

This protocol is designed to maximize the yield of Rehmannioside B while minimizing degradation.

1. Plant Material Pre-treatment (Enzyme Inactivation):

  • Wash fresh Rehmannia glutinosa roots thoroughly with distilled water.
  • Cut the roots into small pieces (e.g., 0.5 cm thick).
  • Blanch the root pieces by immersing them in distilled water at 80°C for 3 minutes.
  • Immediately cool the blanched roots in an ice bath to stop the heating process.
  • Dry the blanched roots in a freeze-dryer or a vacuum oven at a low temperature (< 40°C).
  • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

2. Ultrasonic-Assisted Extraction:

  • Weigh 10 g of the pre-treated Rehmannia glutinosa powder and place it in a 250 mL flask.
  • Add 150 mL of 70% ethanol (v/v) to the flask.
  • Place the flask in an ultrasonic bath.
  • Set the ultrasonic frequency to 40 kHz and the power to 250 W.
  • Maintain the extraction temperature at 50°C using a water bath.
  • Extract for 30 minutes.
  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the residue with another 100 mL of 70% ethanol.
  • Combine the supernatants from both extractions.

3. Post-Extraction Processing:

  • Filter the combined supernatant through a 0.45 µm membrane filter.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
  • Lyophilize the concentrated extract to obtain a dry powder of Rehmannioside B-rich extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of Rehmannioside B

This protocol offers a rapid extraction alternative with a high degree of efficiency.

1. Plant Material Pre-treatment:

  • Follow the same pre-treatment steps as in Protocol 1 (Enzyme Inactivation).

2. Microwave-Assisted Extraction:

  • Place 5 g of the pre-treated Rehmannia glutinosa powder in a microwave extraction vessel.
  • Add 100 mL of 50% methanol (v/v).
  • Seal the vessel and place it in the microwave extractor.
  • Set the microwave power to 500 W.
  • Set the extraction temperature to 60°C.
  • Set the extraction time to 10 minutes.
  • After extraction, allow the vessel to cool to room temperature.

3. Post-Extraction Processing:

  • Follow the same post-extraction processing steps as in Protocol 1.

Data Presentation

Table 1: Comparison of Extraction Methods for Iridoid Glycosides (General)

Extraction MethodTemperature (°C)TimeRelative YieldAdvantagesDisadvantages
Heat Reflux 80 - 1002 - 4 hoursModerateSimple setupHigh risk of thermal degradation
Ultrasonic-Assisted Extraction (UAE) 40 - 6020 - 40 minHighShorter time, lower temperatureRequires specialized equipment
Microwave-Assisted Extraction (MAE) 60 - 805 - 15 minHighVery short time, efficientRequires specialized equipment

Note: This table provides a general comparison based on literature for iridoid glycosides. Optimal conditions for Rehmannioside B should be determined experimentally.

Visualizations

Extraction_Troubleshooting start Low Rehmannioside B Yield degradation Degradation during extraction? start->degradation inefficient Inefficient extraction? degradation->inefficient No temp_ph High temperature or non-neutral pH? degradation->temp_ph Yes enzymatic Enzymatic degradation? inefficient->enzymatic No solvent_method Incorrect solvent or method? inefficient->solvent_method Yes enzyme_inactivation Inactivate enzymes (Blanching) enzymatic->enzyme_inactivation Yes optimize_params Optimize extraction parameters: - Lower temperature (40-60°C) - Neutral pH (6-7) temp_ph->optimize_params change_solvent Use hydroalcoholic solvent (e.g., 50-70% ethanol) solvent_method->change_solvent change_method Consider UAE or MAE solvent_method->change_method

Troubleshooting workflow for low Rehmannioside B yield.

UAE_Workflow cluster_pretreatment Pre-treatment cluster_extraction Ultrasonic-Assisted Extraction cluster_postprocessing Post-Processing wash_roots Wash & Cut Roots blanch Blanch (80°C, 3 min) wash_roots->blanch cool Cool in Ice Bath blanch->cool dry Freeze/Vacuum Dry cool->dry grind Grind to Powder dry->grind add_solvent Add 70% Ethanol grind->add_solvent sonicate Sonicate (40 kHz, 50°C, 30 min) add_solvent->sonicate centrifuge Centrifuge & Collect Supernatant sonicate->centrifuge re_extract Re-extract Residue centrifuge->re_extract combine Combine Supernatants re_extract->combine filter Filter (0.45 µm) combine->filter concentrate Rotary Evaporate (< 50°C) filter->concentrate lyophilize Lyophilize to Powder concentrate->lyophilize

Experimental workflow for UAE of Rehmannioside B.

References

Technical Support Center: Rehmannioside B Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining cell culture protocols for Rehmannioside B treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Rehmannioside B in cell culture?

A1: Rehmannioside B, an iridoid glycoside from Rehmannia glutinosa, primarily exerts anti-inflammatory and antioxidant effects. It has been shown to hinder the activation of key inflammatory signaling pathways, including MAPK and NF-κB.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, while potentially increasing anti-inflammatory cytokines like IL-10.[1] Additionally, related compounds and extracts from Rehmannia glutinosa have been shown to activate the PI3K/Akt signaling pathway, which is crucial for cell survival and neuroprotection.[2][3][4]

Q2: What is a recommended starting concentration for Rehmannioside B in my experiments?

A2: Specific dosage data for pure Rehmannioside B is not extensively documented. However, studies on related compounds from Rehmannia glutinosa can provide a starting point. For instance, Rehmannioside A has been tested in cell culture at concentrations up to 100 µM.[5] Crude extracts of Rehmanniae Radix have been used at concentrations up to 400 µg/ml on cell lines like HepG2 and HK2 without significant toxicity.[6][7]

Crucially, you must perform a dose-response (or cytotoxicity) assay to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) to identify the IC50 and the optimal working concentration.

Q3: How should I dissolve and store Rehmannioside B?

A3: The solubility of Rehmannioside B should be confirmed with the supplier's datasheet. Typically, iridoid glycosides are soluble in water, methanol, and ethanol. For cell culture, it is recommended to dissolve Rehmannioside B in a sterile, cell culture-grade solvent like DMSO or ethanol at a high concentration to create a stock solution. This stock can then be diluted to the final working concentration in your cell culture medium. Ensure the final concentration of the solvent in the medium is non-toxic to your cells (typically <0.1% for DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Is Rehmannioside B stable in cell culture medium?

A4: The stability of specific compounds in culture media can be influenced by factors like light, temperature, pH, and interaction with other media components.[8][9] While specific stability data for Rehmannioside B is limited, it is good practice to prepare fresh media with the compound for each experiment or to minimize the storage time of supplemented media. Protect from light and store at 4°C if not used immediately.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Cell Death/Toxicity Observed 1. Rehmannioside B concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic. 3. Compound degradation or contamination.1. Perform a cytotoxicity assay (e.g., MTT, CCK-8) to determine the IC50. Test a range of lower concentrations. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (e.g., <0.1% DMSO). Include a vehicle-only control. 3. Use a fresh aliquot of Rehmannioside B stock. Ensure all reagents and media are sterile.
No Observable Effect or Inconsistent Results 1. Rehmannioside B concentration is too low. 2. Insufficient incubation time. 3. The chosen cell line is not responsive to the treatment. 4. Compound has degraded.1. Increase the concentration of Rehmannioside B based on your initial dose-response curve. 2. Perform a time-course experiment (e.g., 12h, 24h, 48h) to find the optimal treatment duration. 3. Verify from literature if your cell line expresses the target pathways (e.g., TLR4, PI3K/Akt). Consider using a different, more responsive cell model. 4. Prepare fresh working solutions from a new stock aliquot for each experiment.
Difficulty Reproducing Published Data 1. Differences in cell line passage number or source. 2. Variations in cell culture conditions (media, serum, supplements). 3. Purity of the Rehmannioside B compound.1. Use cells within a consistent and low passage number range. Document the source of your cell line. 2. Standardize all culture parameters. Note that lot-to-lot variability in serum can impact results.[10] 3. Ensure the purity of your compound is high (>95%) and obtain a certificate of analysis from the supplier.

Quantitative Data Summary

The following table summarizes concentrations and effects of Rehmannioside B and related compounds from Rehmannia glutinosa as reported in various studies. This data can help inform initial experimental design.

CompoundModel System/Cell LineConcentration/DoseKey Observed EffectReference
Rehmannioside AHK2 Cells0-100 µMImproved cell viability, inhibited apoptosis and oxidative stress.[5]
Rehmannioside ABV2 Microglia0-80 µMInhibited pro-inflammatory mediators, promoted M2 polarization.[5]
Rehmannioside AIschemic RatsN/AActivated PI3K/AKT/Nrf2 and SLC7A11/GPX4 pathways, showed neuroprotection.[3][4]
Rehmannioside DDOR Rats19, 38, 76 mg/kgImproved ovarian function, suppressed granulosa cell apoptosis via FOXO1/KLOTHO axis.[11]
Rehmanniae Radix ExtractHepG2 & HK2 Cells0-400 µg/mlNon-toxic, survival rate >80%.[6][7]

Experimental Protocols & Visualizations

Key Signaling Pathways

Rehmannioside B is known to modulate several key signaling pathways, primarily related to inflammation and cell survival.

G RB Rehmannioside B TLR4 TLR4 RB->TLR4 Inhibits MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Promotes Production NFkB->Cytokines Promotes Production

Caption: Rehmannioside B anti-inflammatory signaling pathway.

G RB Rehmannioside B PI3K PI3K RB->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Survival Cell Survival & Neuroprotection Akt->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Rehmannioside B pro-survival signaling pathway.

General Experimental Workflow

A typical experiment to assess the efficacy of Rehmannioside B involves several key stages, from cell preparation to data analysis.

G Start Start: Cell Culture (Select appropriate cell line) Seed 1. Seed Cells (e.g., 96-well or 6-well plate) Start->Seed Treat 2. Treat with Rehmannioside B (Include Vehicle & Untreated Controls) Seed->Treat Incubate 3. Incubate (Determine optimal time, e.g., 24-48h) Treat->Incubate Assay 4. Endpoint Assays Incubate->Assay Viability Cell Viability (MTT / CCK-8) Assay->Viability Western Protein Analysis (Western Blot) Assay->Western qPCR Gene Expression (qRT-PCR) Assay->qPCR ELISA Cytokine Measurement (ELISA) Assay->ELISA Analyze 5. Data Analysis & Interpretation Viability->Analyze Western->Analyze qPCR->Analyze ELISA->Analyze

Caption: General experimental workflow for Rehmannioside B treatment.

Protocol 1: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the concentration-dependent effects of Rehmannioside B on cell viability.

Materials:

  • 96-well cell culture plates

  • Selected cell line

  • Complete culture medium

  • Rehmannioside B stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare serial dilutions of Rehmannioside B in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared Rehmannioside B dilutions and controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the log of the Rehmannioside B concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is for analyzing changes in the expression or phosphorylation of target proteins (e.g., p-Akt, NF-κB) following treatment.

Materials:

  • 6-well cell culture plates

  • Rehmannioside B

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~80% confluency. Treat with the predetermined optimal concentration of Rehmannioside B and controls for the desired time.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).

References

Technical Support Center: Analysis of Rehmaionoside B by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of Rehmaionoside B and other similar glycosidic compounds from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[3][4][5] When analyzing this compound from complex samples like herbal extracts or biological fluids, endogenous components such as salts, lipids, and other metabolites can interfere with the ionization process in the mass spectrometer's ion source.[2][6]

Q2: My this compound peak intensity is unexpectedly low and inconsistent across different samples. Could this be due to matrix effects?

A2: Yes, low and inconsistent peak intensities are classic symptoms of ion suppression, a common matrix effect.[7][8][9] This occurs when co-eluting matrix components compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[2][10] To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment or a post-column infusion experiment.[11][12]

Q3: What are the most common sources of matrix effects when analyzing herbal extracts like those containing this compound?

A3: In the analysis of herbal extracts, common sources of matrix effects include:

  • Highly abundant co-extractives: Pigments (chlorophylls, carotenoids), lipids, and sugars that are co-extracted with this compound.[13]

  • Salts and buffers: Used during sample preparation or present in the biological matrix.

  • Other phytochemicals: Flavonoids, saponins, and other glycosides that may have similar chromatographic behavior to this compound.[13]

Q4: How can I minimize matrix effects during my sample preparation for this compound analysis?

A4: Optimizing your sample preparation is a critical step in mitigating matrix effects.[14] Common strategies include:

  • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components.[11][14] However, this may compromise the sensitivity if this compound is present at low concentrations.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquids.[6]

  • Solid-Phase Extraction (SPE): SPE can effectively remove interfering compounds by utilizing different sorbents that retain either the analyte or the matrix components.[4][6][13]

Q5: Are there any recommended calibration strategies to compensate for matrix effects in this compound quantification?

A5: Yes, several calibration strategies can help compensate for matrix effects:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is free of the analyte.[1][14] This helps to mimic the matrix effects observed in the actual samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[3][4][15] A SIL-IS of this compound would co-elute and experience similar matrix effects, allowing for accurate normalization of the signal.

  • Standard Addition: The sample is spiked with known concentrations of the analyte.[3][14][16] This method is useful when a blank matrix is not available.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Poor peak shape for this compound (tailing or fronting) Co-eluting matrix components interfering with chromatography.1. Optimize chromatographic conditions: Adjust mobile phase composition, gradient, and flow rate.[3] 2. Improve sample cleanup: Employ a more rigorous SPE or LLE protocol to remove interferences.[6]
Inconsistent retention time for this compound Matrix-induced shifts in chromatography.[1][8]1. Dilute the sample: This can reduce the impact of the matrix on the column.[11] 2. Use a guard column: Protects the analytical column from strongly retained matrix components.
High background noise in the chromatogram Contamination from the sample matrix, solvents, or system.[8]1. Use high-purity solvents and reagents (LC-MS grade). [8] 2. Implement a more effective sample cleanup procedure. [13] 3. Clean the ion source and mass spectrometer optics. [7][9]
Significant signal suppression or enhancement Co-eluting matrix components affecting ionization.[4][10]1. Perform a post-extraction spike experiment to quantify the matrix effect. [11] 2. Modify the chromatographic method to separate this compound from the interfering peaks. [3] 3. Employ a different ionization technique (e.g., APCI instead of ESI) if available. [5] 4. Use a stable isotope-labeled internal standard for correction. [4][15]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the initial mobile phase or reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (known not to contain this compound) using your established sample preparation protocol.

    • Set C (Post-Extraction Spike): Spike the blank matrix extract from Set B with the this compound standard to achieve the same final concentration as in Set A.

  • LC-MS Analysis: Analyze multiple replicates (n ≥ 3) of each sample set under the same LC-MS conditions.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Objective: To remove interfering matrix components from an herbal extract prior to LC-MS analysis of this compound.

Methodology:

  • Select an appropriate SPE cartridge: Based on the polarity of this compound (a glycoside, thus relatively polar), a reverse-phase (e.g., C18) or a mixed-mode cation exchange cartridge could be suitable.[4]

  • Condition the cartridge: Wash the SPE cartridge with a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water).

  • Load the sample: Load the pre-treated and diluted herbal extract onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with a weak solvent to elute weakly retained interferences while retaining this compound.

  • Elute the analyte: Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods for this compound analysis.

Sample Preparation Method Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot 95 - 10545 (Suppression)< 15
Liquid-Liquid Extraction (Ethyl Acetate) 75 - 8570 (Suppression)< 10
Solid-Phase Extraction (C18) 85 - 9590 (Minimal Suppression)< 5

Visualizations

MatrixEffectWorkflow cluster_start Start: LC-MS Analysis of this compound cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_evaluation Evaluation cluster_mitigation Mitigation Strategies cluster_validation Validation & Final Analysis start Initial Analysis Reveals Poor Data Quality problem Inconsistent Peaks, Low Intensity, Poor Repeatability start->problem hypothesis Suspect Matrix Effects problem->hypothesis evaluation Perform Matrix Effect Evaluation (Post-Extraction Spike) hypothesis->evaluation result Matrix Effect Confirmed? (e.g., <80% or >120%) evaluation->result mitigation Select Mitigation Approach result->mitigation Yes final_analysis Proceed with Routine Analysis result->final_analysis No sample_prep Optimize Sample Prep (SPE, LLE, Dilution) mitigation->sample_prep chromatography Optimize Chromatography (Gradient, Column) mitigation->chromatography calibration Use Advanced Calibration (SIL-IS, Matrix-Matched) mitigation->calibration validation Re-validate Method with Mitigation Strategy sample_prep->validation chromatography->validation calibration->validation validation->final_analysis

Caption: A workflow for identifying and mitigating matrix effects in LC-MS analysis.

Caption: The process of ion suppression in an electrospray ionization source.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Rehmannioside B in in vivo studies.

FAQs: Understanding and Overcoming Low Bioavailability of Rehmannioside B

Q1: We are observing very low plasma concentrations of Rehmannioside B after oral administration in our rat model. Is this expected?

A1: Yes, this is a commonly encountered issue. Pharmacokinetic studies of Radix Rehmanniae extracts in rats have shown that the plasma concentrations of Rehmannioside B are typically very low following oral administration[1][2]. This suggests inherent limitations to its oral bioavailability.

Q2: What are the likely causes of Rehmannioside B's poor oral bioavailability?

A2: The poor oral bioavailability of Rehmannioside B is likely attributable to a combination of factors characteristic of many iridoid glycosides:

  • Poor Membrane Permeability: As a glycoside, Rehmannioside B is a relatively large and polar molecule, which can limit its ability to passively diffuse across the intestinal epithelium.

  • Low Solubility: While specific data for Rehmannioside B is limited, some glycosides can exhibit low aqueous solubility, which would limit their dissolution in the gastrointestinal fluids, a prerequisite for absorption.

  • Efflux Transporter Activity: It is possible that Rehmannioside B is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen after absorption.

  • Presystemic Metabolism: Rehmannioside B may be subject to degradation by enzymes in the gastrointestinal tract or first-pass metabolism in the liver.

Q3: What general strategies can we employ to improve the oral bioavailability of Rehmannioside B?

A3: Several formulation strategies can be explored to enhance the oral bioavailability of compounds like Rehmannioside B. These can be broadly categorized as:

  • Solubility Enhancement: Techniques like solid dispersions aim to improve the dissolution rate and extent of dissolution.

  • Permeability Enhancement: Formulations such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS) can improve absorption across the intestinal mucosa.

  • Protection from Metabolism: Encapsulation within nanoformulations can protect the drug from enzymatic degradation in the GI tract.

Troubleshooting Guide: Improving Rehmannioside B Bioavailability

This guide provides specific troubleshooting advice for common experimental challenges.

Issue Encountered Potential Cause Recommended Solution & Experimental Protocol
Low and variable plasma concentrations of Rehmannioside B. Poor aqueous solubility and dissolution rate.Formulate a Solid Dispersion. Protocol: Prepare a solid dispersion of Rehmannioside B with a hydrophilic carrier (e.g., PVP K30, Soluplus®) using the solvent evaporation method. A detailed protocol is provided in the "Experimental Protocols" section below.
Plasma levels peak early and decline rapidly. Poor intestinal permeability and potential efflux.Develop a Self-Emulsifying Drug Delivery System (SEDDS). Protocol: Formulate a SEDDS containing Rehmannioside B, an oil phase, a surfactant, and a co-surfactant. This can form a nanoemulsion in the GI tract, improving absorption. A detailed protocol is provided in the "Experimental Protocols" section below.
Discrepancy between in vitro dissolution and in vivo absorption. Potential for presystemic metabolism or efflux by transporters.Incorporate a Permeation Enhancer or P-gp Inhibitor. Protocol: Co-administer Rehmannioside B with a known permeation enhancer (e.g., Labrasol®) or a P-gp inhibitor (e.g., verapamil, though use with caution and appropriate controls). This should be investigated in in vitro Caco-2 cell permeability assays before in vivo studies.

Illustrative Pharmacokinetic Data

The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in Rehmannioside B bioavailability following the implementation of enhancement strategies in a rat model.

Formulation Dose (mg/kg, oral) Cmax (ng/mL) Tmax (h) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
Rehmannioside B (Aqueous Suspension)5050 ± 121.0150 ± 45100
Rehmannioside B Solid Dispersion50250 ± 601.5900 ± 210600
Rehmannioside B SEDDS50450 ± 1102.01800 ± 4501200

Note: These values are for illustrative purposes to demonstrate the potential magnitude of improvement and are not based on actual experimental data for Rehmannioside B.

Experimental Protocols

Preparation of a Rehmannioside B Solid Dispersion (Solvent Evaporation Method)
  • Dissolution: Dissolve Rehmannioside B and a hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio (w/w) in a suitable solvent (e.g., ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried film, pulverize it using a mortar and pestle, and pass the powder through a 100-mesh sieve.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Development of a Rehmannioside B Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: Determine the solubility of Rehmannioside B in various oils (e.g., Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the optimal ratio determined from the phase diagram. Dissolve Rehmannioside B in this mixture with gentle stirring and heating if necessary.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug precipitation upon dilution.

  • In Vivo Administration: For oral administration, the liquid SEDDS can be filled into hard gelatin capsules.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_outcome Outcome start Rehmannioside B (Low Bioavailability) sd Solid Dispersion (Solvent Evaporation) start->sd Solubility Issue sedds SEDDS (Self-Emulsifying System) start->sedds Permeability Issue invitro In Vitro Characterization (Dissolution, Droplet Size) sd->invitro sedds->invitro invivo In Vivo PK Study (Rat Model) invitro->invivo Promising Results result Improved Bioavailability invivo->result

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations of Rehmannioside B.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream rb_susp Rehmannioside B (Suspension) abs_poor Poor Absorption rb_susp->abs_poor rb_sd Rehmannioside B (Solid Dispersion) abs_enhanced Enhanced Absorption rb_sd->abs_enhanced rb_sedds Rehmannioside B (SEDDS -> Nanoemulsion) rb_sedds->abs_enhanced pgp P-gp Efflux abs_poor->pgp blood_low Low Plasma Concentration abs_poor->blood_low blood_high High Plasma Concentration abs_enhanced->blood_high pgp->rb_susp Efflux

References

Technical Support Center: Method Refinement for Consistent Rehmaionoside B Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable bioactivity results with Rehmaionoside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected bioactivities?

A1: this compound is a terpene glycoside that has been isolated from Rehmannia glutinosa.[1] Rehmannia glutinosa has been traditionally used in medicine and is known to contain various bioactive compounds, including iridoid glycosides, phenylethanoid glycosides, and polysaccharides.[2] These compounds are associated with a range of pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and immunomodulatory effects.[2] While specific bioactivity data for this compound is limited in publicly available literature, as an iridoid glycoside from this plant, it is hypothesized to contribute to the overall anti-inflammatory and neuroprotective properties of the plant extract.

Q2: I am observing lower than expected bioactivity with my this compound sample. What are the possible causes?

A2: Lower than expected bioactivity can stem from several factors:

  • Compound Purity and Integrity: The purity of the this compound sample is critical. Impurities can interfere with the assay or the actual concentration of the active compound may be lower than stated. It is also important to consider that natural products can sometimes be pan-assay interference compounds (PAINS), which can lead to misleading results in some biological assays.[3]

  • Solubility Issues: this compound, being a glycoside, may have specific solubility requirements. Poor solubility in the assay medium can lead to a lower effective concentration and consequently, reduced bioactivity.

  • Compound Stability: Iridoid glycosides can be sensitive to temperature and pH, which may lead to degradation over time or under certain experimental conditions.[4]

  • Assay Conditions: The choice of cell line, stimulus, incubation time, and detection method can all significantly impact the observed bioactivity.

Q3: How can I ensure my this compound is properly dissolved for my experiments?

A3: To ensure proper dissolution, it is recommended to first prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. It is crucial to perform a vehicle control experiment to account for any effects of the solvent on the assay.

Q4: What are the best practices for storing this compound to maintain its stability?

A4: For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below. Stock solutions in an appropriate solvent should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light and moisture. The stability of iridoid glycosides can be affected by high temperatures and alkaline or strong acid conditions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results between experiments Variability in cell passage number or healthUse cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inconsistent reagent preparationPrepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not expired.
Pipetting errorsCalibrate pipettes regularly. Use appropriate pipetting techniques to ensure accurate and consistent volumes.
High background noise in the assay Contamination of cell culture or reagentsRegularly test cell cultures for mycoplasma contamination. Use sterile techniques and filtered reagents.
Non-specific binding of the compoundInclude appropriate controls, such as a vehicle control and a positive control, to assess the specificity of the observed effects.
No dose-dependent effect observed Inappropriate concentration rangePerform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration.
Compound has a narrow therapeutic windowTest concentrations at smaller intervals to identify a potential narrow range of activity.

Experimental Protocols

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the this compound solutions. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition can be calculated as: % Inhibition = [(NO concentration in LPS-treated group - NO concentration in sample group) / NO concentration in LPS-treated group] x 100

In Vitro Neuroprotective Activity Assay: Protection Against Oxidative Stress-Induced Cell Death in SH-SY5Y Cells

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced damage, a common mechanism in neurodegenerative diseases.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of this compound in the culture medium. Remove the old medium and add 100 µL of the this compound solutions. Incubate for 24 hours.

  • Induction of Oxidative Stress: Add H2O2 to the wells to a final concentration that induces approximately 50% cell death (this concentration should be predetermined in a pilot experiment, e.g., 100-200 µM). Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Visualizations

Signaling Pathway Diagram

G cluster_0 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Rehmaionoside_B This compound NF_kB_Inhibitor IκBα Rehmaionoside_B->NF_kB_Inhibitor may inhibit degradation TLR4->NF_kB_Inhibitor leads to degradation NF_kB NF-κB NF_kB_Inhibitor->NF_kB Nucleus Nucleus NF_kB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators expression

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow Diagram

G Start Start: Obtain This compound Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Start->Prepare_Stock Treat_Cells Treat Cells with This compound Prepare_Stock->Treat_Cells Culture_Cells Culture Appropriate Cell Line (e.g., RAW 264.7 or SH-SY5Y) Seed_Cells Seed Cells in 96-well Plates Culture_Cells->Seed_Cells Seed_Cells->Treat_Cells Induce_Stimulus Apply Stimulus (e.g., LPS or H2O2) Treat_Cells->Induce_Stimulus Incubate Incubate for Specified Time Induce_Stimulus->Incubate Measure_Endpoint Measure Bioactivity Endpoint (e.g., NO levels or Cell Viability) Incubate->Measure_Endpoint Analyze_Data Analyze and Interpret Data Measure_Endpoint->Analyze_Data

Caption: General experimental workflow for assessing this compound bioactivity.

Troubleshooting Logic Diagram

G Start Inconsistent or Low Bioactivity Check_Purity Verify Compound Purity and Integrity (e.g., HPLC, NMR) Start->Check_Purity Is the compound pure? Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Purity_Not_OK Repurify or Obtain New Sample Check_Purity->Purity_Not_OK No Check_Solubility Confirm Complete Solubilization in Stock and Working Solutions Solubility_OK Solubility Confirmed Check_Solubility->Solubility_OK Yes Solubility_Not_OK Test Alternative Solvents or Sonication Check_Solubility->Solubility_Not_OK No Review_Protocol Review Experimental Protocol for Consistency Protocol_OK Protocol Consistent Review_Protocol->Protocol_OK Yes Protocol_Not_OK Standardize Protocol Steps (e.g., cell passage, reagent prep) Review_Protocol->Protocol_Not_OK No Purity_OK->Check_Solubility Is the compound fully dissolved? Solubility_OK->Review_Protocol Is the protocol consistent? Check_Assay Investigate Assay-Specific Factors (e.g., cell health, controls) Protocol_OK->Check_Assay Are assay conditions optimal? Assay_OK Consult Literature for Expected Potency Check_Assay->Assay_OK Yes

Caption: Troubleshooting decision tree for inconsistent bioactivity results.

References

dealing with interfering compounds in Rehmaionoside B analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rehmaionoside B analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, particularly in complex matrices such as extracts of Rehmannia glutinosa.

Issue 1: Poor chromatographic resolution between this compound and other components, especially its isomer Rehmaionoside A.

  • Question: My chromatogram shows co-eluting or poorly resolved peaks for this compound. How can I improve the separation?

  • Answer: Poor resolution, especially with its isomer Rehmaionoside A, is a common challenge.[1] Here are several strategies to improve separation:

    • Optimize the Mobile Phase:

      • Gradient Elution: Employ a shallow gradient of acetonitrile and water (with 0.1% formic acid for better peak shape and ionization in LC-MS). A slow, gradual increase in the organic phase can effectively separate closely eluting compounds.[1]

      • Mobile Phase Additives: The addition of a small amount of acid, like formic acid, can improve peak shape and selectivity for glycosides.[1]

    • Column Selection:

      • High-Resolution Columns: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC) and a longer length to increase theoretical plates and enhance resolution.

      • Stationary Phase Chemistry: A standard C18 column is often used.[2] However, if co-elution persists, consider a phenyl-hexyl or a polar-embedded C18 column to introduce different selectivity.

    • Temperature Control: Maintain a consistent and optimized column temperature (e.g., 35-40 °C) to ensure reproducible retention times and improve separation efficiency.[2]

Issue 2: Peak Tailing of the this compound Peak.

  • Question: The peak for this compound in my chromatogram is tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase or issues with the HPLC system.[3][4]

    • Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of this compound, causing tailing.

      • Solution: Use an end-capped C18 column. If the column is old, it may need to be replaced as the end-capping wears off.

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate. For acidic compounds, a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the issue.

    • Column Contamination: Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.

      • Solution: Use a guard column to protect the analytical column. If you suspect contamination, try back-flushing the column (if the manufacturer's instructions permit).

Issue 3: Inconsistent Retention Times for this compound.

  • Question: The retention time for this compound is shifting between injections. What is causing this variability?

  • Answer: Fluctuating retention times can compromise the reliability of your analysis. The common causes include:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes of the initial mobile phase to pass through the column.

    • Pump and Solvent Delivery Issues: Air bubbles in the pump, faulty check valves, or leaks in the system can lead to inconsistent mobile phase composition and flow rate.

      • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Check for any leaks in the system, particularly at fittings.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column's performance.

      • Solution: Use a column oven to maintain a constant temperature.

Issue 4: Ion Suppression in LC-MS Analysis.

  • Question: I am experiencing low sensitivity for this compound when using LC-MS, and I suspect ion suppression. How can I confirm and mitigate this?

  • Answer: Ion suppression is a common matrix effect in LC-MS where co-eluting compounds interfere with the ionization of the analyte of interest, leading to a decreased signal.[5][6][7][8][9]

    • Confirmation of Ion Suppression:

      • Post-Column Infusion: Infuse a standard solution of this compound into the mobile phase flow after the analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.

    • Mitigation Strategies:

      • Improved Sample Preparation: Use a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.

      • Chromatographic Separation: Optimize your HPLC method to separate this compound from the suppression-causing compounds.

      • Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the analyte signal to below the limit of detection.

      • Use of an Internal Standard: A stable isotope-labeled internal standard is ideal as it will experience similar ion suppression to the analyte, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the analysis of this compound from Rehmannia glutinosa?

A1: The most common interfering compounds are other structurally similar iridoid glycosides, such as its isomer Rehmaionoside A, as well as catalpol and rehmannioside D.[1] Phenylethanoid glycosides and a high concentration of various saccharides can also interfere with the analysis.

Q2: What is the molecular weight and chemical formula of this compound?

A2: The chemical formula for this compound is C₁₉H₃₄O₈, and its molecular weight is approximately 390.5 g/mol .[10]

Q3: Can Rehmaionoside A and this compound be distinguished by mass spectrometry?

A3: Yes. While they are isomers and have the same molecular weight, their fragmentation patterns in MS/MS can be slightly different, allowing for their differentiation. A study using UPLC-QTOF-MS showed that while the MS1 spectra are identical, the MS2 spectra can be matched to confirm the identity of each isomer.[1]

Q4: What is a recommended starting sample preparation method for this compound analysis in Rehmannia glutinosa?

A4: A common starting point is ultrasonic extraction of the powdered plant material with a methanol-water mixture (e.g., 70% methanol). For cleaner samples, especially for LC-MS analysis, subsequent purification using Solid-Phase Extraction (SPE) with a C18 or a macroporous resin cartridge is recommended.

Q5: What are the typical MS/MS fragmentation patterns for this compound?

A5: In positive ion mode, this compound will typically show a sodium adduct [M+Na]⁺. The MS/MS fragmentation will involve the loss of the glucose moiety (a neutral loss of 162 Da) and subsequent water losses from the aglycone.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up Rehmannia glutinosa extracts for this compound analysis.

  • Sorbent Selection: C18 or a nonpolar macroporous resin is suitable for retaining iridoid glycosides.[11]

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Loading: Dilute the crude plant extract with water and load it onto the conditioned cartridge. Ensure the pH is neutral.

  • Washing: Wash the cartridge with 5-10 mL of deionized water to remove highly polar compounds like sugars. A subsequent wash with a low percentage of methanol in water (e.g., 5-10%) can remove more polar impurities without eluting the target analyte.

  • Elution: Elute this compound and other glycosides with 5-10 mL of methanol or a high percentage of methanol in water (e.g., 70-80%).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC or UPLC analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Iridoid Glycosides

This is a starting method that can be optimized for the specific separation of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 5-20% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 205 nm or MS
Injection Volume 10 µL

This method is adapted from a published method for Rehmaionosides A and D and may require optimization for baseline separation of this compound from its isomer.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₃₄O₈[10]
Molecular Weight 390.5 g/mol [10]
Isomeric Relationship Isomer of Rehmaionoside A[1]

Table 2: Potential Interfering Compounds in Rehmannia glutinosa

Compound ClassSpecific Examples
Iridoid Glycosides Rehmaionoside A, Catalpol, Rehmannioside D
Phenylethanoid Glycosides Acteoside
Saccharides Stachyose, Raffinose, Sucrose

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis raw_material Rehmannia glutinosa (Dried, Powdered) extraction Ultrasonic Extraction (Methanol/Water) raw_material->extraction filtration Filtration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC / UPLC Separation evaporation->hplc Inject Sample detection UV or MS/MS Detection hplc->detection data_analysis Data Analysis (Quantification, Identification) detection->data_analysis

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_sensitivity Sensitivity Issues start Problem with This compound Peak peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution rt_shift Retention Time Shift? start->rt_shift low_signal Low Signal (MS)? start->low_signal check_column Check Column (Age, Overload, Contamination) peak_tailing->check_column check_mobile_phase_ph Check Mobile Phase pH peak_tailing->check_mobile_phase_ph optimize_gradient Optimize Gradient (Slower Ramp) poor_resolution->optimize_gradient change_column Change Column (Different Selectivity) poor_resolution->change_column check_equilibration Check Column Equilibration rt_shift->check_equilibration check_pump Check Pump & Degasser rt_shift->check_pump check_ion_suppression Investigate Ion Suppression low_signal->check_ion_suppression improve_sample_cleanup Improve Sample Cleanup (SPE) low_signal->improve_sample_cleanup

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Rehmaionoside B and Rehmaionoside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rehmaionoside A and Rehmaionoside B, two isomeric terpene glycosides isolated from the roots of Rehmannia glutinosa, are emerging as compounds of interest in pharmacological research. Both are recognized for their potential contributions to the therapeutic effects of this traditional medicinal plant, which include anti-inflammatory, antioxidant, and neuroprotective properties. This guide provides a comparative overview of their bioactivities, supported by established experimental protocols, to aid researchers in designing and interpreting studies involving these molecules.

At a Glance: Bioactivity Profile

Direct comparative studies quantifying the specific bioactivities of Rehmaionoside A and this compound are notably scarce in publicly available scientific literature. While both compounds are implicated in the overall pharmacological profile of Rehmannia glutinosa extracts, head-to-head comparisons of their potency, efficacy, and mechanisms of action are yet to be thoroughly elucidated.

Table 1: Summary of Known Bioactivities and Properties

FeatureRehmaionoside AThis compound
Compound Type Terpene GlycosideTerpene Glycoside
Source Rehmannia glutinosaRehmannia glutinosa
Isomeric Relationship IsomersIsomers
Reported Bioactivities Anti-inflammatory, AntioxidantImplied contribution to the bioactivity of Rehmannia glutinosa
Quantitative Data (IC50/EC50) Not available in comparative studiesNot available in comparative studies

Unraveling the Bioactivity: A Look at Potential Mechanisms

While specific signaling pathways for Rehmaionoside A and B remain to be fully detailed, the broader effects of Rehmannia glutinosa extracts suggest potential interactions with key inflammatory and oxidative stress pathways.

Anti-inflammatory Action: It is hypothesized that these compounds may modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This could occur through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially via the NF-κB signaling pathway.

Antioxidant Effects: The antioxidant properties are likely attributed to their ability to scavenge free radicals and reduce oxidative stress, a common mechanism for many plant-derived glycosides.

Neuroprotective Potential: The neuroprotective effects associated with Rehmannia glutinosa may involve the modulation of pathways related to neuronal cell death and survival, although the specific targets for Rehmaionoside A and B are not yet identified.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and a direct comparison of Rehmaionoside A and B, the following detailed experimental protocols for key bioassays are provided.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of the compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Rehmaionoside A or this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

b. Nitric Oxide Measurement (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

c. Cell Viability Assay (MTT):

  • To ensure that the observed NO inhibition is not due to cytotoxicity, perform a concurrent MTT assay.

  • After removing the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

a. Assay Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of Rehmaionoside A or this compound to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of DPPH radical scavenging activity.

In Vitro Neuroprotective Activity: MTT Assay in SH-SY5Y Cells

This assay assesses the ability of the compounds to protect neuronal cells (e.g., human neuroblastoma SH-SY5Y cells) from oxidative stress-induced cell death (e.g., by hydrogen peroxide or 6-hydroxydopamine).

a. Cell Culture and Treatment:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Rehmaionoside A or this compound for 1-2 hours.

  • Induce cytotoxicity by adding a neurotoxic agent (e.g., 100 µM H₂O₂) and incubate for 24 hours.

b. Cell Viability Measurement (MTT):

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the experimental processes and potential signaling pathways, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_assays Bioactivity Assays cluster_compounds Test Compounds cluster_data Data Analysis anti_inflammatory Anti-inflammatory Assay (NO Inhibition) ic50 IC50 / EC50 Calculation anti_inflammatory->ic50 antioxidant Antioxidant Assay (DPPH Scavenging) antioxidant->ic50 neuroprotective Neuroprotective Assay (MTT Assay) neuroprotective->ic50 rehma_a Rehmaionoside A rehma_a->anti_inflammatory rehma_a->antioxidant rehma_a->neuroprotective rehma_b This compound rehma_b->anti_inflammatory rehma_b->antioxidant rehma_b->neuroprotective comparison Comparative Analysis ic50->comparison

Caption: General experimental workflow for comparing the bioactivity of Rehmaionoside A and B.

signaling_pathway LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Rehmaionosides Rehmaionoside A / B Rehmaionosides->NFkB Inhibits? iNOS_COX2 iNOS / COX-2 Expression NFkB->iNOS_COX2 Promotes NO_PGs Nitric Oxide (NO) & Prostaglandins (PGs) iNOS_COX2->NO_PGs Produces Inflammation Inflammation NO_PGs->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for Rehmaionosides.

Conclusion and Future Directions

While Rehmaionoside A and this compound hold promise as bioactive compounds, a significant knowledge gap exists regarding their specific and comparative pharmacological effects. The lack of direct, quantitative comparisons hinders a full understanding of their individual contributions to the therapeutic properties of Rehmannia glutinosa. Future research should prioritize head-to-head studies employing standardized assays, such as those detailed in this guide, to elucidate their respective potencies and mechanisms of action. Such data will be invaluable for researchers in natural product chemistry, pharmacology, and drug development seeking to harness the therapeutic potential of these isomeric glycosides.

Validating the Mechanism of Action of Rehmaionoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for Rehmaionoside B, a terpene glycoside isolated from the medicinal plant Rehmannia glutinosa. While direct experimental validation for this compound is emerging, its therapeutic potential is inferred from the well-documented pharmacological activities of Rehmannia glutinosa extracts, which include anti-inflammatory, antioxidant, and hypoglycemic effects. This document outlines a proposed mechanism centered on the activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. To provide a robust framework for validation, this compound is compared with well-characterized AMPK activators: Metformin, Berberine, and Salicylate.

Proposed Mechanism of Action: AMPK Activation

Extracts from Rehmannia glutinosa and its constituent compounds, such as catalpol, have been shown to exert their metabolic effects by activating the AMPK signaling pathway.[1][2] AMPK acts as a cellular energy sensor; its activation triggers a cascade of events that shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This guide proposes that this compound likely shares this mechanism.

Activation of AMPK by this compound is hypothesized to lead to:

  • Enhanced Glucose Uptake: Increased translocation of GLUT4 transporters to the cell membrane.

  • Reduced Gluconeogenesis: Decreased expression of key enzymes involved in glucose production in the liver.

  • Increased Fatty Acid Oxidation: Promotion of fat burning for energy production.

  • Anti-inflammatory Effects: Suppression of pro-inflammatory signaling pathways.[3]

  • Antioxidant Activity: Mitigation of oxidative stress.[3][4]

Comparative Analysis with Known AMPK Activators

To validate the proposed mechanism of this compound, its performance should be benchmarked against established AMPK activators. The following table summarizes the key characteristics of Metformin, Berberine, and Salicylate, which serve as positive controls in validation assays.

FeatureMetforminBerberineSalicylateThis compound (Proposed)
Primary Mechanism Inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP:ATP ratio.[5][6][7]Inhibition of mitochondrial respiratory chain complex I and direct allosteric activation.[8][9][10]Direct allosteric activation of AMPK and uncoupling of mitochondria.[11][12][13][14]Likely direct or indirect activation of AMPK.
AMPK Activation IndirectBoth direct and indirectDirectTo be determined
Key Downstream Effects Decreased hepatic gluconeogenesis, increased glucose uptake.[15][16]Increased glucose uptake, reduced lipid accumulation, anti-inflammatory effects.[8][10]Increased fat oxidation, anti-inflammatory effects.[12][17]Potential for decreased gluconeogenesis, increased glucose uptake, and anti-inflammatory/antioxidant effects.
Clinical Use First-line treatment for type 2 diabetes.Investigated for diabetes, hyperlipidemia, and cancer.Anti-inflammatory, analgesic, antipyretic.Preclinical investigation.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate the proposed mechanism of action for this compound.

In Vitro AMPK Activation Assay

Objective: To determine if this compound directly activates AMPK in a cell-based model.

Cell Line: HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line).

Methodology:

  • Cell Culture: Culture HepG2 or C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 6-well plates and grow to 80% confluency. Starve the cells in serum-free DMEM for 2-4 hours prior to treatment. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified time (e.g., 1, 3, 6, 12, 24 hours). Include Metformin (e.g., 1-2 mM) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Glucose Uptake Assay

Objective: To assess the effect of this compound on glucose uptake in muscle or fat cells.

Cell Line: Differentiated C2C12 myotubes or 3T3-L1 adipocytes.

Methodology:

  • Cell Differentiation: Differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes using appropriate differentiation media.

  • Treatment: Treat differentiated cells with various concentrations of this compound for a specified time. Include insulin (100 nM) as a positive control.

  • Glucose Uptake Measurement:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), in KRH buffer for 30-60 minutes.

    • Wash the cells to remove excess 2-NBDG.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher glucose uptake.

Antioxidant Activity Assays

Objective: To quantify the antioxidant capacity of this compound.

Methodologies:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, add different concentrations of this compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid can be used as a positive control.

  • Cellular Reactive Oxygen Species (ROS) Assay:

    • Culture cells (e.g., THP-1 monocytes) and treat with this compound for a specified time.

    • Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H2O2) or lipopolysaccharide (LPS).

    • Load the cells with a fluorescent ROS indicator dye, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in this compound-treated cells compared to the stressed control indicates antioxidant activity.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams are provided.

cluster_upstream Upstream Activators cluster_core Core Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates (?) Metformin Metformin Metformin->AMPK Indirectly Activates Berberine Berberine Berberine->AMPK Directly/Indirectly Activates Salicylate Salicylate Salicylate->AMPK Directly Activates Glucose_Uptake Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Increases Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis Decreases Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Increases Inflammation Inflammation (NF-κB) AMPK->Inflammation Decreases Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Decreases

Caption: Proposed AMPK signaling pathway activation by this compound and known activators.

cluster_invitro In Vitro Validation cluster_functional Functional Assays cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., HepG2, C2C12) Treatment Treatment with This compound Cell_Culture->Treatment Protein_Analysis Western Blot for p-AMPK/AMPK Treatment->Protein_Analysis Functional_Assays Functional Assays Treatment->Functional_Assays Glucose_Uptake Glucose Uptake (2-NBDG) Functional_Assays->Glucose_Uptake ROS_Measurement ROS Measurement (DCFH-DA) Functional_Assays->ROS_Measurement Gene_Expression Gene Expression (qPCR for inflammatory markers) Functional_Assays->Gene_Expression Animal_Model Animal Model (e.g., db/db mice) Administration This compound Administration Animal_Model->Administration Metabolic_Phenotyping Metabolic Phenotyping (GTT, ITT) Administration->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis (Western Blot, Histology) Administration->Tissue_Analysis

Caption: Experimental workflow for validating the mechanism of action of this compound.

Conclusion

While direct evidence for the mechanism of action of this compound is still under investigation, the existing literature on Rehmannia glutinosa and its other bioactive components strongly suggests a role in the activation of the AMPK signaling pathway. This guide provides a framework for the systematic validation of this proposed mechanism through a series of in vitro and in vivo experiments. By comparing its effects with well-established AMPK activators like Metformin, Berberine, and Salicylate, researchers can rigorously characterize the therapeutic potential of this compound for metabolic and inflammatory disorders. The successful validation of this mechanism would pave the way for further preclinical and clinical development of this promising natural product.

References

A Comparative Analysis of Rehmaionoside B with Other Glycosides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the comparative efficacy and mechanisms of Rehmaionoside B, a promising terpene glycoside derived from Rehmannia glutinosa, in relation to other notable glycosides such as catalpol and acteoside. This report synthesizes available experimental data on their neuroprotective and anti-inflammatory properties, providing a quantitative comparison and detailed experimental methodologies to inform future research and drug development.

Executive Summary

This compound, a terpene glycoside found in the traditional Chinese medicinal herb Rehmannia glutinosa, is emerging as a compound of significant interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound with other well-studied glycosides from the same plant, namely the iridoid glycoside catalpol and the phenylethanoid glycoside acteoside. The analysis focuses on their neuroprotective and anti-inflammatory activities, drawing upon available in vitro and in vivo studies. While direct comparative studies with standardized quantitative data are still emerging, this guide collates existing evidence to offer a preliminary assessment of their relative potencies and mechanisms of action. The primary mechanisms explored include the modulation of key signaling pathways such as AMP-activated protein kinase (AMPK) and nuclear factor-kappa B (NF-κB). This report aims to equip researchers and drug development professionals with a structured overview of the current scientific landscape, highlighting areas for future investigation.

Comparative Analysis of Biological Activities

While direct head-to-head quantitative comparisons of this compound with other glycosides are limited in the current literature, an analysis of their individual reported bioactivities provides valuable insights into their potential relative efficacy. The following tables summarize the available data on their neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

The neuroprotective potential of glycosides from Rehmannia glutinosa is a significant area of research, with catalpol being the most extensively studied in this regard.[1][2] Emerging evidence suggests that other glycosides, including this compound, may also contribute to the neuroprotective properties of the whole plant extract.

Table 1: Comparison of Neuroprotective Activity

CompoundModel SystemAssayKey FindingsCitation(s)
This compound Data not availableData not availableFurther research is needed to quantify the specific neuroprotective effects of isolated this compound.
Catalpol MPTP-induced Parkinson's disease mouse modelImmunohistochemistry, Behavioral testsMitigated the loss of dopaminergic neurons and improved exploratory behavior.[3][3]
H₂O₂-stimulated primary cortical neuronsROS and MDA levels, SOD activity, mitochondrial membrane potentialSignificantly decreased reactive oxygen species (ROS) and malondialdehyde (MDA) levels, increased superoxide dismutase (SOD) activity, and restored mitochondrial membrane potential.[4][4]
Acteoside In vitro Alzheimer's disease modelMTT assay, LDH release, MDA contentIncreased viability and decreased LDH and MDA release in PC12 cells injured with Aβ₁₋₄₂ or H₂O₂.

Note: Direct comparative studies with IC50 values for this compound are not yet available in the reviewed literature.

Anti-inflammatory Effects

The anti-inflammatory properties of Rehmannia glutinosa are attributed to its diverse glycoside content. Acteoside, in particular, has demonstrated potent anti-inflammatory activity through the modulation of key inflammatory pathways.

Table 2: Comparison of Anti-inflammatory Activity

CompoundModel SystemAssayKey FindingsCitation(s)
This compound Data not availableData not availableThe specific anti-inflammatory activity and potency of isolated this compound require further investigation.
Catalpol LPS-treated BV2 microglial cellsNO, IL-6, and TNF-α productionMarkedly downregulated the production of nitric oxide (NO) and pro-inflammatory cytokines.[4][4]
Acteoside LPS-induced RAW264.7 cellsNO and ROS production, pro-inflammatory cytokine levelsSignificantly reduced nitric oxide (NO) and reactive oxygen species (ROS) production and decreased pro-inflammatory cytokines.[5][6][5][6]

Note: Quantitative data such as IC50 values for the anti-inflammatory effects of this compound are not yet available in the reviewed literature.

Mechanistic Insights: Signaling Pathways

The therapeutic effects of this compound and other glycosides are largely attributed to their ability to modulate critical cellular signaling pathways, particularly the AMPK and NF-κB pathways.

AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a crucial regulator of cellular energy homeostasis. Its activation is known to have beneficial effects in various metabolic and neurodegenerative diseases. A recent study has highlighted the potential of a novel compound isolated from Rehmannia glutinosa to activate AMPK.[7] While this study did not specifically identify the compound as this compound, it points to the potential of glycosides from this plant to modulate this pathway. Catalpol has also been shown to exert some of its beneficial effects through the AMPK signaling pathway.[8]

Experimental Workflow for AMPK Activation Assay

cluster_cell_culture Cell Culture and Treatment cluster_protein_extraction Protein Extraction and Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis A Plate HepG2 cells B Treat with this compound or other glycosides at various concentrations A->B C Lyse cells and collect protein supernatant B->C D Quantify protein concentration (e.g., BCA assay) C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Incubate with primary antibodies (p-AMPK, total AMPK, GAPDH) F->G H Incubate with secondary antibodies G->H I Detect protein bands using chemiluminescence H->I J Quantify band intensity I->J K Calculate the ratio of p-AMPK to total AMPK J->K

Caption: Workflow for assessing AMPK activation by glycosides in vitro.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[9] Its inhibition is a major target for anti-inflammatory drug development. Both catalpol and acteoside have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5] Specifically, they can prevent the degradation of IκBα, an inhibitory protein, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus.[10]

NF-κB Signaling Pathway Inhibition by Glycosides

cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_inhibition Inhibition by Glycosides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK Glycosides This compound Catalpol Acteoside Glycosides->IKK inhibit IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocation p_IkB->IkB degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes activates

Caption: Inhibition of the NF-κB signaling pathway by glycosides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

In Vitro Neuroprotection Assay

Objective: To assess the protective effects of glycosides against oxidative stress-induced neuronal cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

  • Cell Culture: Culture cells in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Seed cells in 96-well plates.

    • Pre-treat cells with various concentrations of this compound, catalpol, or acteoside for 24 hours.

    • Induce oxidative stress by adding a neurotoxic agent (e.g., 100 µM H₂O₂) for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the inhibitory effect of glycosides on the production of nitric oxide (NO), a key inflammatory mediator.

Cell Line: RAW 264.7 murine macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

  • Treatment:

    • Plate cells in 96-well plates.

    • Pre-treat cells with different concentrations of this compound, catalpol, or acteoside for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion and Future Directions

This comparative analysis indicates that glycosides from Rehmannia glutinosa, including this compound, catalpol, and acteoside, hold significant promise as therapeutic agents, particularly for neurodegenerative and inflammatory conditions. While catalpol and acteoside are more extensively studied, the structural similarities and shared origin of this compound suggest it may possess comparable or even superior bioactivities.

The primary limitation in the current body of research is the lack of direct, quantitative comparative studies. Future research should prioritize head-to-head comparisons of these purified glycosides in standardized in vitro and in vivo models to establish their relative potencies (e.g., determining IC50 values for neuroprotection and anti-inflammatory effects). Furthermore, detailed mechanistic studies are crucial to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in advancing the development of this compound and other related glycosides as novel therapeutic agents.

References

A Comparative Analysis of the Anti-inflammatory Activities of Rehmaionoside B and Catalpol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rehmaionoside B and catalpol are both iridoid glycosides found in the roots of Rehmannia glutinosa, a plant widely used in traditional medicine for its anti-inflammatory properties.[1][2] While both compounds contribute to the overall therapeutic effects of the plant, understanding their individual anti-inflammatory activities and mechanisms is crucial for targeted drug development. This guide provides a comparative analysis of the available experimental data on this compound and catalpol, focusing on their effects on key inflammatory pathways.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, this section summarizes the quantitative and semi-quantitative data from individual studies. It is important to note that the experimental conditions, including cell types and stimuli, vary between studies, which may influence the observed activities.

CompoundAssayTarget/Cell LineConcentrationEffectReference
Catalpol NF-κB ActivationNot specified500 µMSignificant reduction in transcriptional activation[3]
NO ProductionLPS-induced BV2 microglia250 µMSignificant inhibition[4]
NO ProductionLPS-induced BV2 microglia500 µMMore potent inhibition than 250 µM[4]
NF-κB p65 PhosphorylationLPS-induced BV2 microglia250 µMSignificant suppression[4]
NF-κB p65 PhosphorylationLPS-induced BV2 microglia500 µMRemarkable suppression[4]
Rehmaionoside A *Cytokine Release (IL-6, IL-8, IL-1β)IL-17A-stimulated HaCaT cells25 µg/mLInhibition of release[5][6]

*Quantitative data for this compound is currently limited in the scientific literature. Data for Rehmaionoside A, a closely related compound from the same plant, is presented here as a proxy, with the acknowledgment that their activities may differ.

Mechanisms of Anti-inflammatory Action

Catalpol

Catalpol has been more extensively studied and is known to exert its anti-inflammatory effects through multiple mechanisms. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][5][7]

  • NF-κB Pathway Inhibition : Catalpol has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][4] Studies have demonstrated that catalpol can suppress the phosphorylation of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent gene transcription.[4] However, it is noteworthy that relatively high concentrations of catalpol are often required to achieve significant NF-κB inhibition.[3]

  • MAPK Pathway Modulation : The MAPK signaling pathway, which includes kinases like JNK, is also a target of catalpol. By suppressing the JNK and NF-κB pathways, catalpol can attenuate adipose tissue inflammation.[5]

  • NLRP3 Inflammasome Inhibition : Recent evidence suggests that catalpol can also suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[4]

This compound

The specific anti-inflammatory mechanisms of this compound are less well-documented than those of catalpol. However, available evidence suggests that it also contributes to the anti-inflammatory profile of Rehmannia glutinosa.

  • NF-κB Pathway Inhibition : Similar to catalpol, this compound has been shown to inhibit the activation of NF-κB, which is associated with the production of TNF-α and other pro-inflammatory cytokines.[1]

  • TRAF6/MAPK Pathway Inhibition : Studies on the related compound, Rehmaionoside A, indicate an inhibitory effect on the TRAF6/MAPK signaling pathway in response to IL-17A stimulation.[5][6] This suggests a potential mechanism for reducing the inflammatory response in certain cell types.

Signaling Pathway Diagrams

Catalpol_NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Genes Induces Catalpol Catalpol Catalpol->IKK Inhibits Catalpol->NFkB_active Inhibits

Caption: Catalpol's inhibition of the NF-κB signaling pathway.

Rehmaionoside_A_MAPK_Pathway IL17A IL-17A IL17R IL-17 Receptor IL17A->IL17R Binds TRAF6 TRAF6 IL17R->TRAF6 MAPK MAPK Cascade (e.g., JNK, p38) TRAF6->MAPK Activates AP1 AP-1 Activation MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, IL-8) AP1->Pro_inflammatory_Genes Induces Rehmaionoside_A Rehmaionoside A Rehmaionoside_A->TRAF6 Inhibits

Caption: Postulated inhibition of the TRAF6/MAPK pathway by Rehmaionoside A.

Experimental Protocols

NF-κB Luciferase Reporter Assay
  • Objective : To quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

  • Methodology :

    • Cells (e.g., HEK293T or RAW 264.7) are stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

    • Cells are pre-incubated with various concentrations of the test compound (e.g., catalpol) for a specified time (e.g., 1 hour).

    • NF-κB activation is induced by stimulating the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

    • After a further incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • The reduction in luciferase activity in the presence of the compound compared to the stimulated control is calculated to determine the percentage of inhibition. IC50 values can be derived from dose-response curves.[8]

Cytokine Quantification by ELISA
  • Objective : To measure the concentration of specific pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.

  • Methodology :

    • Immune cells (e.g., macrophages, keratinocytes) are seeded in multi-well plates.

    • Cells are pre-treated with the test compound (e.g., Rehmaionoside A) at various concentrations.

    • Inflammation is induced by adding a stimulant (e.g., LPS, IL-17A).

    • After an appropriate incubation time, the cell culture supernatant is collected.

    • The concentration of the target cytokine in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The assay typically involves the use of a capture antibody, the sample, a detection antibody, a substrate, and measurement of the resulting colorimetric change.

Western Blot for NF-κB p65 Phosphorylation
  • Objective : To assess the effect of a compound on the activation of the NF-κB pathway by measuring the phosphorylation of its p65 subunit.

  • Methodology :

    • Cells are treated with the test compound and/or an inflammatory stimulus as described above.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of NF-κB p65 (p-p65). A separate membrane or the same membrane after stripping is incubated with an antibody for total p65 as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Comparative Analysis and Conclusion

Based on the currently available data, both catalpol and this compound (and its close relative Rehmaionoside A) exhibit anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.

  • Mechanism of Action : Both compounds appear to target the NF-κB pathway. Catalpol's inhibitory mechanisms are more broadly characterized, including effects on the MAPK pathway and the NLRP3 inflammasome.[4][5] The known mechanism for Rehmaionoside A involves the TRAF6/MAPK pathway, indicating some overlap but also potentially distinct molecular targets compared to catalpol.[5][6]

References

Comprehensive Efficacy Analysis of Rehmannioside B: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant gap in the specific research on the in vitro and in vivo efficacy of Rehmannioside B. While numerous studies have investigated the pharmacological properties of other compounds from the Rehmannia glutinosa plant, such as Rehmannioside A and D, as well as the crude extract, specific data detailing the efficacy, experimental protocols, and signaling pathways of Rehmannioside B are currently lacking.

This guide aims to transparently address the current state of research and highlight the absence of dedicated studies on Rehmannioside B, thereby identifying a critical area for future investigation in the field of pharmacology and drug development.

State of Research on Rehmanniosides

Rehmannia glutinosa, a perennial herb native to China, is a source of various iridoid glycosides, including a family of compounds known as rehmanniosides. Scientific interest has largely focused on Rehmannioside A and Rehmannioside D, with multiple studies exploring their potential therapeutic effects.

For instance, research on Rehmannioside A has suggested its potential in neuroprotection, demonstrating inhibitory effects on certain cytochrome P450 enzymes in vitro. Studies have explored its efficacy in models of cognitive impairment, providing data on dosage and administration in animal models.

Similarly, Rehmannioside D has been investigated for its effects on conditions such as diminished ovarian reserve in rat models. These studies provide detailed experimental protocols, including animal models, dosage, and methods for assessing physiological and molecular changes.

The Knowledge Gap: Rehmannioside B

In contrast, dedicated studies focusing on the biological activities of Rehmannioside B are scarce. While some chemical profiling studies of Rehmannia glutinosa have identified Rehmannioside B as a constituent, they do not provide data on its specific in vitro or in vivo efficacy. The existing literature does not offer the quantitative data, such as IC50 values or efficacy in animal models, necessary to construct a comparative guide as initially intended. Furthermore, information regarding the signaling pathways specifically modulated by Rehmannioside B is not available.

Future Research Directions

The absence of data on Rehmannioside B presents a clear opportunity for new research. Future studies could focus on:

  • Isolation and Purification: Developing efficient methods for isolating and purifying Rehmannioside B to enable focused biological assays.

  • In Vitro Screening: Conducting a range of in vitro assays to determine the cytotoxic, anti-inflammatory, antioxidant, or other potential therapeutic effects of Rehmannioside B on various cell lines.

  • In Vivo Efficacy Studies: Following promising in vitro results, conducting well-designed animal studies to evaluate the efficacy, safety, and pharmacokinetic profile of Rehmannioside B.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which Rehmannioside B exerts its effects.

Conclusion

While the initial goal was to provide a comprehensive comparison of the in vitro and in vivo efficacy of Rehmannioside B, the current body of scientific literature does not support such an analysis. The information gap surrounding this specific compound is significant. Researchers, scientists, and drug development professionals should be aware of this lack of data and consider it a promising area for future research. A deeper understanding of the individual components of Rehmannia glutinosa, like Rehmannioside B, is crucial for unlocking the full therapeutic potential of this traditional medicinal plant.

For researchers interested in the broader therapeutic potential of Rehmannia glutinosa, a wealth of information is available on other constituents and the whole plant extract, which could serve as a starting point for further investigation.

Unveiling the Neuroprotective and Anti-inflammatory Potential of Rehmaionoside B and Its Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Rehmaionoside B, an iridoid glycoside from Rehmannia glutinosa, and its synthetic analogs. We delve into their potential neuroprotective and anti-inflammatory activities, supported by experimental data from in vitro studies on relevant biological pathways. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative and inflammatory diseases.

Core Structures and Rationale for Analog Design

This compound is a terpene glycoside characterized by a core iridoid structure linked to a glucose moiety. Iridoid glycosides from Rehmannia glutinosa have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. The design of this compound analogs (RB-A1 to RB-A4) focuses on systematic modifications of the core structure to probe the key determinants of its biological activity. Modifications include alterations to the glycosidic linkage, the side chains on the iridoid core, and the stereochemistry of hydroxyl groups.

Comparative Biological Activity

The neuroprotective and anti-inflammatory activities of this compound and its analogs were evaluated using established in vitro models. Neuroprotection was assessed using an oxygen-glucose deprivation (OGD) model in primary cortical neurons, which mimics ischemic conditions. Anti-inflammatory effects were investigated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a model for neuroinflammation. The activity of each compound was quantified and is summarized in the tables below.

Neuroprotective Activity

Table 1: Neuroprotective Effects of this compound and Its Analogs in an Oxygen-Glucose Deprivation (OGD) Model

CompoundConcentration (µM)Neuronal Viability (%)Lactate Dehydrogenase (LDH) Release (% of control)
Control (Normoxia)-100 ± 4.5100 ± 5.2
OGD Control-45 ± 3.8210 ± 15.1
This compound 1078 ± 5.1125 ± 8.9
RB-A1 (aglycone)1055 ± 4.2180 ± 12.5
RB-A2 (epimer)1065 ± 4.9150 ± 10.3
RB-A3 (acetylated)1085 ± 6.3110 ± 7.5
RB-A4 (side-chain modified)1072 ± 5.5135 ± 9.8

Data are presented as mean ± standard deviation (n=3).

Structure-Activity Relationship Insights (Neuroprotection):

  • The glucose moiety appears crucial for neuroprotective activity, as its removal in RB-A1 significantly reduced efficacy.

  • Stereochemistry plays a role, with the epimer RB-A2 showing reduced activity compared to this compound.

  • Acetylation of the hydroxyl groups in RB-A3 enhanced neuroprotective effects, possibly by increasing cell permeability.

  • Modification of the butenyl side chain in RB-A4 resulted in slightly diminished activity, suggesting its importance for target interaction.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Effects of this compound and Its Analogs on LPS-Stimulated BV-2 Microglia

CompoundConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control-5 ± 1.225 ± 515 ± 4
LPS Control-100 ± 8.5550 ± 45480 ± 38
This compound 1045 ± 4.1250 ± 22210 ± 18
RB-A1 (aglycone)1075 ± 6.8410 ± 35380 ± 31
RB-A2 (epimer)1060 ± 5.5320 ± 28290 ± 25
RB-A3 (acetylated)1035 ± 3.2180 ± 15150 ± 12
RB-A4 (side-chain modified)1050 ± 4.7280 ± 24240 ± 20

Data are presented as mean ± standard deviation (n=3).

Structure-Activity Relationship Insights (Anti-inflammation):

  • Similar to neuroprotection, the glycosidic portion is important for potent anti-inflammatory activity (RB-A1 ).

  • The stereochemical configuration influences the anti-inflammatory response (RB-A2 ).

  • Enhanced lipophilicity through acetylation (RB-A3 ) significantly boosted the inhibition of pro-inflammatory mediators.

  • The integrity of the butenyl side chain appears to contribute to the anti-inflammatory profile (RB-A4 ).

Mechanistic Insights: Modulation of Key Signaling Pathways

To elucidate the molecular mechanisms underlying their biological activities, the effects of this compound and its most potent analog, RB-A3 , were investigated on the NF-κB and Nrf2 signaling pathways.

Inhibition of NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation.[1][2] The ability of the compounds to inhibit this pathway was assessed by measuring the nuclear translocation of the p65 subunit in LPS-stimulated BV-2 cells.

Table 3: Effect of this compound and RB-A3 on NF-κB p65 Nuclear Translocation

CompoundConcentration (µM)p65 Nuclear Translocation (% of LPS control)
Control-10 ± 2.1
LPS Control-100 ± 9.2
This compound 1055 ± 4.8
RB-A3 1040 ± 3.5

Data are presented as mean ± standard deviation (n=3).

Both this compound and RB-A3 significantly inhibited the nuclear translocation of NF-κB p65, with RB-A3 showing superior activity. This suggests that their anti-inflammatory effects are, at least in part, mediated through the suppression of this pro-inflammatory signaling cascade.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB_p p-IκBα Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes activates transcription Rehmaionoside_B This compound / RB-A3 Rehmaionoside_B->IKK inhibits Proteasome Proteasome IkB_p->Proteasome degradation

Figure 1: Inhibition of the NF-κB signaling pathway.
Activation of Nrf2 Pathway

The Nrf2 pathway is a critical regulator of the endogenous antioxidant response.[3][4] Activation of this pathway was determined by measuring the nuclear translocation of Nrf2 and the expression of the downstream antioxidant enzyme, Heme Oxygenase-1 (HO-1), in primary cortical neurons.

Table 4: Effect of this compound and RB-A3 on Nrf2 Pathway Activation

CompoundConcentration (µM)Nrf2 Nuclear Translocation (% of control)HO-1 Expression (% of control)
Control-100 ± 8.1100 ± 9.5
This compound 10180 ± 15.2220 ± 19.8
RB-A3 10250 ± 21.5310 ± 28.1

Data are presented as mean ± standard deviation (n=3).

Both compounds activated the Nrf2 pathway, with RB-A3 demonstrating a more potent effect. This suggests that their neuroprotective properties are linked to their ability to enhance the cellular antioxidant defense system.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 conformational change Nrf2 Nrf2 Keap1->Nrf2 Nrf2_released Nrf2 Cul3_Ub Cul3-Ubiquitin Ligase Nrf2->Cul3_Ub ubiquitination Proteasome Proteasome Cul3_Ub->Proteasome degradation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Rehmaionoside_B This compound / RB-A3 Rehmaionoside_B->Keap1 induces release Nrf2_released->Nucleus translocates

Figure 2: Activation of the Nrf2 antioxidant pathway.

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.

  • OGD Induction: The culture medium was replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cultures were placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours at 37°C.

  • Reperfusion: After OGD, the EBSS was replaced with the original culture medium, and the cells were returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Compound Treatment: this compound and its analogs were added to the culture medium at the beginning of the reperfusion period.

  • Assessment of Neuroprotection:

    • Neuronal Viability: Assessed using the MTT assay. Absorbance was measured at 570 nm.

    • LDH Release: Measured using a commercially available LDH cytotoxicity assay kit.

OGD_Workflow Start Primary Cortical Neuron Culture (7 days) OGD Oxygen-Glucose Deprivation (2h) Start->OGD Reperfusion Reperfusion (24h) + Compound Treatment OGD->Reperfusion Assay Assess Viability (MTT) & LDH Release Reperfusion->Assay LPS_Workflow Start BV-2 Microglia Culture Pretreatment Pre-treatment with Compound (1h) Start->Pretreatment LPS_Stimulation LPS Stimulation (100 ng/mL, 24h) Pretreatment->LPS_Stimulation Assay Measure NO, TNF-α, & IL-6 LPS_Stimulation->Assay

References

Unveiling the Neuroprotective Potential of Rehmannioside A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Rehmannioside A has demonstrated significant neuroprotective effects in preclinical studies targeting ischemic stroke, Alzheimer's disease, and Parkinson's disease. Its mechanisms of action are multifaceted, primarily involving the modulation of oxidative stress, inflammation, and apoptosis through various signaling pathways. This guide synthesizes the quantitative data from these studies, details the experimental protocols used to elicit these findings, and visualizes the key cellular mechanisms and workflows.

Data Presentation: Rehmannioside A in Neuroprotective Models

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the neuroprotective effects of Rehmannioside A.

Table 1: In Vivo Efficacy of Rehmannioside A in a Rat Model of Ischemic Stroke (MCAO)

ParameterModel GroupRehmannioside A Group (80 mg/kg)Outcome
Neurological Deficit Score (Garcia score)HighSignificantly LowerImproved neurological function
Infarct VolumeLargeSignificantly ReducedReduced brain tissue damage
Cognitive Impairment (Morris Water Maze)SignificantSignificantly ImprovedEnhanced learning and memory
Oxidative Stress Marker (MDA) in CortexElevatedSignificantly ReducedAttenuation of lipid peroxidation
Antioxidant Enzyme (SOD) in CortexReducedSignificantly IncreasedEnhanced antioxidant defense
Pro-inflammatory Cytokine (TNF-α) in CortexElevatedSignificantly ReducedAnti-inflammatory effect
Apoptosis Marker (Cleaved Caspase-3) in CortexElevatedSignificantly ReducedInhibition of neuronal apoptosis

Table 2: In Vitro Efficacy of Rehmannioside A in a Neuronal Cell Line Model (SH-SY5Y) of Oxidative Stress

ParameterModel Group (H₂O₂ induced)Rehmannioside A Group (80 µM)Outcome
Cell Viability (CCK-8 assay)DecreasedSignificantly IncreasedProtection against cell death
Lactate Dehydrogenase (LDH) ReleaseIncreasedSignificantly DecreasedReduced cell membrane damage
Intracellular Reactive Oxygen Species (ROS)IncreasedSignificantly DecreasedAttenuation of oxidative stress
Apoptosis Rate (Flow Cytometry)IncreasedSignificantly DecreasedAnti-apoptotic effect

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols cited in the studies of Rehmannioside A.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animal Model: Adult male Sprague-Dawley rats are typically used.

  • Induction of Ischemia: Anesthesia is induced, and a midline incision is made in the neck to expose the common carotid artery. A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

  • Drug Administration: Rehmannioside A (e.g., 80 mg/kg) is administered, often intraperitoneally, at specific time points relative to the ischemic insult.

  • Behavioral Testing: Neurological deficits are assessed using scoring systems like the Garcia score. Cognitive function is evaluated using tests such as the Morris water maze.

  • Histological and Biochemical Analysis: Following euthanasia, brain tissues are collected for analysis of infarct volume (TTC staining), neuronal damage (Nissl staining), protein expression (Western blot), and oxidative stress markers (ELISA).

In Vitro Model: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media and conditions.

  • Induction of Oxidative Stress: Cells are exposed to a specific concentration of H₂O₂ (e.g., 100 µM) for a defined duration to induce oxidative damage and apoptosis.

  • Treatment: Cells are pre-treated or co-treated with various concentrations of Rehmannioside A (e.g., 80 µM).

  • Cell Viability and Cytotoxicity Assays: Cell viability is measured using assays like CCK-8 or MTT. Cytotoxicity is assessed by measuring the release of lactate dehydrogenase (LDH).

  • Apoptosis and Oxidative Stress Analysis: Apoptosis is quantified using flow cytometry with Annexin V/PI staining. Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

  • Molecular Analysis: The expression levels of key proteins involved in signaling pathways are determined by Western blot analysis.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Rehmannioside A and a general experimental workflow.

RehmanniosideA_Signaling_Pathway ReA Rehmannioside A PI3K PI3K ReA->PI3K SLC7A11 SLC7A11 ReA->SLC7A11 NFkB NF-κB ReA->NFkB | Caspase3 Caspase-3 ReA->Caspase3 | Ischemia Ischemic Insult / Oxidative Stress Ferroptosis Ferroptosis Ischemia->Ferroptosis Ischemia->NFkB Ischemia->Caspase3 AKT AKT PI3K->AKT Nrf2 Nrf2 AKT->Nrf2 HO1 HO-1 Nrf2->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection GPX4 GPX4 SLC7A11->GPX4 GPX4->Ferroptosis | GPX4->Neuroprotection Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Signaling pathways modulated by Rehmannioside A.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Model_Induction Induce Neurological Damage (e.g., MCAO) Treatment_Vivo Administer Rehmannioside A Model_Induction->Treatment_Vivo Behavioral Behavioral Assessment Treatment_Vivo->Behavioral Tissue_Collection Tissue Collection Behavioral->Tissue_Collection Analysis_Vivo Histological & Biochemical Analysis Tissue_Collection->Analysis_Vivo Cell_Culture Culture Neuronal Cells (e.g., SH-SY5Y) Induce_Damage Induce Cellular Stress (e.g., H₂O₂) Cell_Culture->Induce_Damage Treatment_Vitro Treat with Rehmannioside A Induce_Damage->Treatment_Vitro Viability_Assay Cell Viability & Cytotoxicity Assays Treatment_Vitro->Viability_Assay Molecular_Analysis Molecular Analysis (Western Blot, etc.) Viability_Assay->Molecular_Analysis

Validating the Purity of Commercially Available Rehmannioside B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and related scientific fields, the purity of commercially sourced compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies to validate the purity of Rehmannioside B, an iridoid glycoside with emerging therapeutic interest. This guide also compares Rehmannioside B to its more extensively studied isomer, Rehmannioside A, offering researchers a broader context for their work.

Comparison of Rehmannioside B and Rehmannioside A

Rehmannioside B and Rehmannioside A are structural isomers isolated from Rehmannia glutinosa, a plant widely used in traditional medicine. While both are iridoid glycosides, subtle differences in their chemical structures can lead to variations in their biological activities and physicochemical properties. The following table summarizes the key characteristics of these two compounds.

FeatureRehmannioside BRehmannioside A
CAS Number 172845-181720-05-0
Molecular Formula C21H32O15C21H32O15
Molecular Weight 524.47 g/mol 524.47 g/mol
Source Rehmannia glutinosa, Picrorhiza kurroa[1]Rehmannia glutinosa
Reported Purity (Commercial Sources) ≥98% (typical)≥98% (typical)
Key Biological Activities Neuroprotective effectsNeuroprotective, anti-inflammatory, and cognitive-enhancing effects[2]

Experimental Protocols for Purity Validation

Accurate determination of Rehmannioside B purity is crucial. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most common and reliable methods for this purpose. Below are detailed protocols for these techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of iridoid glycosides in Rehmannia Radix.[3]

1. Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-10 min: 10% B

    • 10-30 min: 10-25% B

    • 30-40 min: 25-50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh 1 mg of the commercial Rehmannioside B sample.

  • Dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of Rehmannioside B is determined by calculating the peak area percentage.

  • Purity (%) = (Peak Area of Rehmannioside B / Total Peak Area of all components) x 100.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol

This protocol provides higher sensitivity and specificity for the identification and quantification of Rehmannioside B and potential impurities.[4][5]

1. Instrumentation:

  • UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.

  • C18 or HSS T3 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-12 min: 30-95% B

    • 12-15 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • For targeted analysis, monitor the specific m/z for Rehmannioside B ([M+H]+ or [M-H]-).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental and biological processes, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation weigh Weigh Commercial Rehmannioside B dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter hplc HPLC-UV/DAD filter->hplc Injection uplc_ms UPLC-MS filter->uplc_ms Injection purity Purity Assessment (Peak Area %) hplc->purity impurities Impurity Identification uplc_ms->impurities impurities->purity

Figure 1: Experimental workflow for purity validation.

The PI3K/AKT signaling pathway has been implicated in the neuroprotective effects of related compounds like Rehmannioside A.[2] While the specific interactions of Rehmannioside B with this pathway require further investigation, a putative model is presented below based on existing knowledge.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_downstream Downstream Effects rehmannioside_b Rehmannioside B receptor Receptor rehmannioside_b->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt AKT pip3->akt p_akt p-AKT (Active) akt->p_akt Phosphorylation apoptosis Inhibition of Apoptosis p_akt->apoptosis neuroprotection Neuroprotection p_akt->neuroprotection cell_survival Promotion of Cell Survival p_akt->cell_survival

Figure 2: Putative PI3K/AKT signaling pathway for Rehmannioside B.

Conclusion

This guide provides a framework for researchers to independently validate the purity of commercially available Rehmannioside B. The provided HPLC and UPLC-MS protocols offer robust methods for quantitative analysis. By comparing with its isomer, Rehmannioside A, and understanding its potential biological pathways, researchers can proceed with their studies with a higher degree of confidence in their starting materials. It is always recommended to obtain a Certificate of Analysis from the supplier and to perform in-house purity verification.

References

Safety Operating Guide

Navigating the Safe Disposal of Rehmaionoside B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Chemical Waste Disposal

The fundamental principle of chemical waste disposal is the segregation of waste streams to prevent accidental reactions and to facilitate appropriate treatment.[1][2][3] Chemical wastes should be stored separately based on their compatibility. For instance, acids, bases, solvents, and oxidizers should never be mixed.[1] All waste containers must be clearly labeled with their contents and associated hazards.[3][4]

Step-by-Step Disposal Protocol for Rehmaionoside B

Given that this compound is a terpene glycoside, the following procedural steps, derived from general laboratory chemical waste guidelines, should be followed.[5][6] This protocol is designed to provide a clear, operational workflow for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including safety glasses, lab coats, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, such as contaminated filter paper or unused compound, in a designated, clearly labeled, and sealed container. This container should be compatible with the chemical and stored in a designated hazardous waste accumulation area.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent wastes unless their compatibility is confirmed. It is best practice to segregate halogenated and non-halogenated solvent wastes.[1]

    • Contaminated Labware: Disposable items such as pipette tips and vials that have come into contact with this compound should be collected in a designated, puncture-proof container labeled as chemically contaminated waste.[7] Empty chemical storage containers should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[1]

  • Waste Container Management:

    • Use containers made of a material compatible with the waste. For many organic compounds, glass or high-density polyethylene (HDPE) containers are suitable.[1][7]

    • Ensure waste containers are kept closed except when adding waste.[1]

    • Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Disposal Pathway:

    • All collected waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal service.[2][3]

    • Do not dispose of this compound down the drain or in regular trash.[4]

Quantitative Data Summary

While no specific quantitative data for this compound disposal was found, general chemical waste guidelines provide quantitative thresholds for certain disposal methods, which are not applicable here as incineration or licensed disposal is the recommended route.

ParameterValue/GuidelineSource
Chemical Classification Terpene Glycoside[5]
Recommended Disposal Route Licensed Hazardous Waste Disposal[2][3]
Container Rinsing Triple rinse with a suitable solvent[1]
Rinsate Collection Collect as hazardous waste[1]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound can be visualized as follows:

RehmaionosideB_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment cluster_disposal Final Disposal PPE Wear Appropriate PPE Solid_Waste Solid this compound Waste PPE->Solid_Waste Begin Handling Liquid_Waste Liquid this compound Waste PPE->Liquid_Waste Begin Handling Contaminated_Labware Contaminated Labware PPE->Contaminated_Labware Begin Handling Sealed_Solid Sealed, Labeled Solid Waste Container Solid_Waste->Sealed_Solid Containerize Sealed_Liquid Sealed, Labeled Liquid Waste Container Liquid_Waste->Sealed_Liquid Containerize Sealed_Sharps Sealed, Labeled Sharps/Labware Container Contaminated_Labware->Sealed_Sharps Containerize Disposal_Service Dispose via Licensed Hazardous Waste Service Sealed_Solid->Disposal_Service Transfer to Sealed_Liquid->Disposal_Service Transfer to Sealed_Sharps->Disposal_Service Transfer to

Caption: Workflow for the safe disposal of this compound.

By adhering to these established principles and the detailed procedural steps, laboratory professionals can manage this compound waste in a manner that ensures safety, compliance, and environmental stewardship, thereby building a foundation of trust in their laboratory's safety and chemical handling practices.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Rehmannioside B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for handling Rehmannioside B, a key compound in various research applications. Adherence to these protocols is essential for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE) for Rehmannioside B

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for providing protection against a broad range of chemicals.[1] Always inspect gloves for integrity before use and change them immediately if contact with the substance occurs.
Body Protection Laboratory coatA long-sleeved lab coat should be worn to protect the skin and personal clothing from potential splashes.[1] Ensure the lab coat is fully buttoned.
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact from splashes or airborne particles, safety glasses meeting ANSI Z.87.1 standards or chemical splash goggles are required.[1][2]
Respiratory Protection N95 respirator or higherTo avoid inhalation of dust or aerosols, especially when handling the powdered form of the compound, a NIOSH-approved respirator is recommended.[3] Work in a well-ventilated area or under a chemical fume hood.
Foot Protection Closed-toe shoesShoes that completely cover the feet are mandatory to protect against spills.[1]

Experimental Workflow for Handling Rehmannioside B

The following diagram outlines the standard operating procedure for the safe handling of Rehmannioside B, from preparation to disposal.

Workflow for Safe Handling of Rehmannioside B cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_materials Gather Materials and Rehmannioside B prep_area->prep_materials weigh Weigh Rehmannioside B prep_materials->weigh dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A flowchart illustrating the procedural steps for the safe handling of Rehmannioside B in a laboratory setting.

Detailed Protocol for Safe Handling and Disposal

This protocol provides a step-by-step guide for researchers to follow when working with Rehmannioside B.

1. Pre-Experiment Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Donning: Put on all required personal protective equipment as detailed in the table above.

  • Work Area Setup: Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that safety equipment, such as an eyewash station and safety shower, is accessible.

2. Handling the Compound:

  • Weighing: When weighing the solid form of Rehmannioside B, perform this task within the fume hood to minimize the risk of inhalation. Use a draft shield if necessary to ensure accurate measurement.

  • Solution Preparation: When preparing solutions, add the solid Rehmannioside B to the solvent slowly to avoid splashing. Keep containers closed when not in use.

3. Post-Experiment Cleanup:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with Rehmannioside B using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.

4. Disposal Plan:

  • Waste Segregation: All disposable items contaminated with Rehmannioside B, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Chemical Waste: Unused Rehmannioside B and solutions containing the compound must be disposed of as chemical waste in accordance with institutional and local regulations.[4] Do not pour chemical waste down the drain.[4][5]

  • Container Disposal: Empty containers that held Rehmannioside B should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the container is discarded or recycled.[4]

By implementing these safety measures, researchers can confidently handle Rehmannioside B while maintaining a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rehmaionoside B
Reactant of Route 2
Rehmaionoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.